Acarbose sulfate
Description
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO18.H2O4S/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28;1-5(2,3)4/h2,4,7,9-27,29-40H,3,5-6H2,1H3;(H2,1,2,3,4)/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZAGRIRYDJUSP-PKCKZCPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45NO22S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Acarbose Biosynthesis Pathway in Actinoplanes sp.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acarbose, a potent α-glucosidase inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Produced by the soil bacterium Actinoplanes sp., this pseudo-oligosaccharide's intricate biosynthesis has been the subject of extensive research. This technical guide provides a comprehensive overview of the acarbose biosynthetic pathway, detailing the genetic machinery, enzymatic transformations, and chemical intermediates. While the user's query specified "acarbose sulfate," the natural product synthesized by Actinoplanes sp. is acarbose. Sulfated derivatives of acarbose have been identified as metabolites in humans, but a dedicated biosynthetic pathway for this compound in Actinoplanes sp. has not been described in the scientific literature. This document, therefore, focuses on the well-established acarbose biosynthesis pathway. We present quantitative data on production and enzyme kinetics, detailed experimental protocols for key analytical and molecular biology techniques, and visualizations of the core pathways and workflows to facilitate a deeper understanding for research and development professionals.
The Acarbose Biosynthetic Gene Cluster (acb)
The biosynthesis of acarbose in Actinoplanes sp. SE50/110 is orchestrated by a dedicated gene cluster, designated as the acb cluster. This cluster spans approximately 32.2 kilobases and contains 22 identified genes.[1][2] These genes encode the enzymes responsible for the synthesis of the two primary precursors, the C7-cyclitol and the 4-amino-4,6-dideoxy-D-glucose moieties, as well as their subsequent assembly and modification.[1][2]
The Acarbose Biosynthesis Pathway
The synthesis of acarbose is a convergent process, involving two distinct branches that produce the core components of the molecule, which are then joined and further modified.
Biosynthesis of the C7-Cyclitol Moiety (GDP-valienol)
The C7-cyclitol component of acarbose, valienol, is derived from the primary metabolite sedo-heptulose 7-phosphate. This multi-step conversion is catalyzed by a series of enzymes encoded by the acb cluster.
The key enzymatic steps are:
-
Cyclization: The enzyme AcbC, a C7-cyclitol synthase, catalyzes the initial cyclization of sedo-heptulose 7-phosphate to form 2-epi-5-epi-valiolone.[3]
-
Phosphorylation: AcbM, a 2-epi-5-epi-valiolone 7-kinase, phosphorylates 2-epi-5-epi-valiolone to yield 2-epi-5-epi-valiolone 7-phosphate.[3]
-
Epimerization: The epimerase AcbO acts on 2-epi-5-epi-valiolone 7-phosphate to produce 5-epi-valiolone 7-phosphate.[1]
-
Dehydration and Reduction: Subsequent steps involving dehydration and reduction, catalyzed by enzymes such as AcbN and AcbL, lead to the formation of valienol 7-phosphate.[1]
-
Phosphorylation and Nucleotidylation: AcbU, a kinase, phosphorylates valienol 7-phosphate to valienol 1,7-diphosphate.[4] This is followed by the action of the phosphatase AcbJ, which removes a phosphate group to yield valienol 1-phosphate.[4] Finally, the nucleotidyltransferase AcbR activates valienol 1-phosphate with GTP to form GDP-valienol, the activated C7-cyclitol donor.[4]
Biosynthesis of the 4-Amino-4,6-dideoxy-D-glucose Moiety and Assembly
The second branch of the pathway is responsible for the synthesis of the aminosugar component and its linkage to a maltose unit.
The key enzymatic steps are:
-
Activation of Glucose: The pathway initiates with glucose-1-phosphate, which is converted to dTDP-D-glucose by the dTDP-D-glucose synthase AcbA.[1]
-
Dehydration and Amination: AcbB, a dTDP-D-glucose 4,6-dehydratase, converts dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose.[5] This intermediate is then aminated by the aminotransferase AcbV to produce dTDP-4-amino-4,6-dideoxy-D-glucose.[5]
-
Glycosylation: The glycosyltransferase AcbI transfers the dTDP-4-amino-4,6-dideoxy-D-glucose moiety to maltose, forming O-4-amino-(4,6-dideoxy-α-D-glucopyranosyl)-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose (referred to as 4-aminoDGG).[4]
Final Assembly of Acarbose
The final step in the biosynthesis of acarbose is the condensation of the two precursor molecules.
-
Pseudo-glycosylation: The pseudo-glycosyltransferase AcbS catalyzes the formation of a non-glycosidic C-N bond between GDP-valienol and 4-aminoDGG to yield acarbose.[4]
Post-synthesis Modification
-
Phosphorylation: The acarbose 7-phosphotransferase AcbK can phosphorylate acarbose to acarbose 7-phosphate. This is believed to be a self-resistance mechanism, as phosphorylated acarbose has reduced inhibitory activity against the α-glucosidases of the producing organism.[6]
-
Glucanotransfer: The 4-α-glucanotransferase AcbQ can modify acarbose and acarbose 7-phosphate by transferring additional glucose units, leading to the formation of elongated acarviosyl metabolites.[6]
Quantitative Data
Acarbose Production Titers
Metabolic engineering and fermentation optimization have significantly improved acarbose yields in Actinoplanes sp.
| Strain/Condition | Acarbose Titer (mg/L) | Fold Increase | Reference |
| Actinoplanes sp. A56 (Industrial Fermentation) | ~5000 | - | [7] |
| Actinoplanes utahensis ZJB-08196 (Fed-batch with Validamine) | 6606 ± 103 | - | [8] |
| Actinoplanes sp. SIPI12-34 (Engineered) | 8040 | 1.58 | [9] |
| Actinoplanes sp. QQ-12 (Engineered) | 8120 | - | [5] |
Enzyme Kinetic Parameters
Kinetic data for the enzymes in the acarbose biosynthetic pathway is limited in the literature. The following table summarizes the available data.
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Reference |
| AcbJ | Valienol 1,7-diphosphate | 817 ± 168 | 22 ± 4 | [4] |
Experimental Protocols
Fermentation of Actinoplanes sp. for Acarbose Production
This protocol provides a general framework for the cultivation of Actinoplanes sp. for acarbose production.
1. Seed Culture Preparation:
- Inoculate a suitable seed medium (e.g., containing corn starch, soybean flour, glycerol, CaCO₃, and K₂HPO₄) with spores or a mycelial suspension of Actinoplanes sp.[8]
- Incubate at 28-30°C with shaking (200-220 rpm) for 30-48 hours.[1][8]
2. Fermentation:
- Inoculate the production medium with the seed culture (typically 10% v/v).[8] The production medium often contains maltose, glucose, soybean flour, yeast extract, and various salts.[1][8]
- Maintain the fermentation at 28-30°C with controlled pH (around 7.0-7.2) and dissolved oxygen levels.[7]
- Fermentation is typically carried out for 168 hours or longer.[7][8]
3. Fed-batch Strategy (for enhanced production):
- A common strategy to boost yield is to feed a concentrated solution of nutrients (e.g., glucose, maltose, and soybean flour) at specific time points during the fermentation (e.g., at 72 and 96 hours).[8]
Quantification of Acarbose by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a typical HPLC method for the quantification of acarbose in fermentation broths.
1. Sample Preparation:
- Centrifuge the fermentation broth to remove cells.
- Filter the supernatant through a 0.22 µm or 0.45 µm filter.
- Dilute the sample as necessary with the mobile phase.
2. HPLC Conditions:
- Column: A C18 or an amino column is commonly used.[2]
- Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 10 mM ammonium dihydrogen phosphate) is frequently employed.[2] The ratio can vary, for example, 75:25 (acetonitrile:buffer).[10]
- Flow Rate: Typically around 0.8-1.0 mL/min.[2]
- Detection: UV detection at 210 nm.[2]
- Column Temperature: Maintained at around 30-35°C.[2]
3. Quantification:
- Prepare a standard curve using a certified acarbose standard.
- Calculate the concentration of acarbose in the samples by comparing their peak areas to the standard curve.
Heterologous Expression and Purification of Acb Enzymes
This protocol provides a general workflow for producing and purifying individual Acb enzymes for in vitro characterization.
1. Gene Cloning:
- Amplify the gene of interest (e.g., acbS) from the genomic DNA of Actinoplanes sp. using PCR.
- Clone the amplified gene into a suitable expression vector, often with a tag for purification (e.g., a His-tag).
2. Heterologous Expression:
- Transform the expression vector into a suitable host, such as Escherichia coli or Streptomyces lividans.[3]
- Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).
3. Cell Lysis and Protein Purification:
- Harvest the cells and lyse them using methods such as sonication or French press.
- Clarify the lysate by centrifugation.
- Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
4. Protein Characterization:
- Verify the purity and size of the protein using SDS-PAGE.
- Determine the protein concentration using a standard method (e.g., Bradford assay).
- The purified enzyme is now ready for in vitro activity assays and kinetic studies.
Visualizations
Acarbose Biosynthesis Pathway
Caption: The convergent biosynthetic pathway of acarbose in Actinoplanes sp.
Experimental Workflow for Acarbose Production and Analysis
Caption: A generalized workflow for acarbose production and quantification.
Workflow for Heterologous Expression of Acb Enzymes
Caption: Workflow for heterologous expression and characterization of Acb enzymes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improvement of Determination Method of Acarbose Tablets by High-Performance Liquid Chromatography with Diode Array Detector [journal11.magtechjournal.com]
- 3. The 4-α-Glucanotransferase AcbQ Is Involved in Acarbose Modification in Actinoplanes sp. SE50/110 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of Acarbose Production in Actinoplanes sp. QQ-12 via Multiple Engineering Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. doaj.org [doaj.org]
- 8. Enhanced Production of Acarbose and Concurrently Reduced Formation of Impurity C by Addition of Validamine in Fermentation of Actinoplanes utahensis ZJB-08196 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of the C(7)-cyclitol moiety of acarbose in Actinoplanes species SE50/110. 7-O-phosphorylation of the initial cyclitol precursor leads to proposal of a new biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Acarbose's Mechanism of Action on Alpha-Glucosidase: An In-depth Technical Guide
A note on terminology: The available scientific literature predominantly refers to the alpha-glucosidase inhibitor as "acarbose." The term "acarbose sulfate" is not commonly found in the reviewed literature. This guide will proceed with the widely recognized term "acarbose."
Core Mechanism of Action
Acarbose is a complex oligosaccharide that functions as a competitive and reversible inhibitor of alpha-glucosidase enzymes, primarily within the small intestine.[1][2] These enzymes, including sucrase, maltase, and glucoamylase, are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[3][4][5] By competitively binding to the active sites of these enzymes, acarbose prevents the efficient digestion of carbohydrates.[3] This delayed carbohydrate digestion and subsequent glucose absorption leads to a reduction in postprandial hyperglycemia, a key therapeutic goal in the management of type 2 diabetes mellitus.[1][3]
The inhibitory action of acarbose is localized to the gastrointestinal tract, with minimal systemic absorption of the active drug.[2] Its high affinity for the carbohydrate-binding sites of alpha-glucosidases allows it to effectively compete with dietary carbohydrates.[5] The reversible nature of this binding ensures that the inhibition can be overcome, and carbohydrate digestion eventually proceeds, albeit at a slower rate.[1]
Quantitative Inhibition Data
The inhibitory potency of acarbose against alpha-glucosidase is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the source of the enzyme and the specific experimental conditions.
| Parameter | Value | Enzyme Source | Reference |
| IC50 | 11 nM | Not Specified | [6] |
| IC50 | 262.32 µg/mL | Not Specified | [7] |
| IC50 | 208.53 µg/mL | Not Specified | [7] |
| IC50 | 52.9 µg/mL | Not Specified | [7] |
| IC50 | 70.2 µg/mL | Not Specified | [7] |
| IC50 | 5.8 µg/mL | Not Specified | [8] |
| IC50 | 2.154 µg/mL | Not Specified | [8] |
| IC50 | 25.50 ± 0.45 µg/mL | Not Specified | [9] |
| IC50 | 43.37 ± 0.75 µg/mL | Not Specified | [9] |
| IC50 | 617.23 µg/mL | Not Specified | [10] |
| IC50 | 873.34 ± 1.67 µM | Not Specified | [11] |
| IC50 | 0.67 ± 0.06 mM | Not Specified | [12] |
| Ki | Not explicitly stated in search results |
Experimental Protocols
In Vitro Alpha-Glucosidase Inhibition Assay
A common method to determine the inhibitory activity of a compound like acarbose against alpha-glucosidase involves a spectrophotometric assay using a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
Alpha-glucosidase enzyme (e.g., from Saccharomyces cerevisiae)
-
Phosphate buffer (pH 6.8)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution
-
Test compound (acarbose) solution at various concentrations
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of alpha-glucosidase in phosphate buffer.
-
In a 96-well plate, add a small volume of the test compound solution at different concentrations to individual wells.
-
Add the alpha-glucosidase solution to each well containing the test compound and incubate for a predefined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Allow the reaction to proceed for a specific time (e.g., 20 minutes) at the same controlled temperature.
-
Terminate the reaction by adding a sodium carbonate solution. The sodium carbonate stops the enzyme activity and induces a color change in the product.
-
Measure the absorbance of the resulting yellow p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
A control reaction without the inhibitor is run in parallel.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentrations.
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. The mechanism of alpha-glucosidase inhibition in the management of diabetes [epe.bac-lac.gc.ca]
- 2. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 4. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant activity, α-glucosidase inhibition and phytochemical profiling of Hyophorbe lagenicaulis leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Acarbose and its Metabolites: An In-depth Technical Guide on Enzyme Inhibition Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of several intestinal α-glucosidase enzymes. It is clinically used for the management of type 2 diabetes mellitus, where it delays the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia. While the inhibitory effects of acarbose are well-documented, the role of its metabolites, including sulfated derivatives, is less understood. This technical guide provides a detailed overview of the enzyme kinetics of acarbose, clarifies the current understanding of its metabolites, and presents relevant experimental methodologies.
The Question of "Acarbose Sulfate"
Current scientific literature does not extensively describe "this compound" as a distinct, active enzyme inhibitor. Acarbose is primarily metabolized by intestinal bacteria and digestive enzymes. The major metabolites identified are conjugates of 4-methylpyrogallol, including sulfate and glucuronide forms[1]. However, only one metabolite, formed by the cleavage of a glucose molecule from the parent acarbose, has been shown to possess α-glucosidase inhibitory activity[1]. Therefore, this guide will focus on the detailed enzyme kinetics of the parent compound, acarbose, which is the primary active inhibitor.
Enzyme Kinetics of Acarbose Inhibition
Acarbose is a competitive and reversible inhibitor of various α-glucosidases located in the brush border of the small intestine. It also inhibits pancreatic α-amylase.[1][2] The inhibitory potency of acarbose varies among different enzymes.
Quantitative Inhibition Data
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of acarbose against various enzymes as reported in the literature. These values provide a quantitative measure of the inhibitor's potency.
| Enzyme Target | Organism/Source | Inhibition Type | Ki | IC50 | Reference |
| α-Glucosidase | Saccharomyces cerevisiae | Competitive | - | 0.67 ± 0.06 mM | [3] |
| α-Glucosidase | Not Specified | Competitive | - | 5.8 µg/mL | [4] |
| α-Glucosidase | Not Specified | Competitive | - | 2.154 µg/mL | [4] |
| α-Amylase | Porcine Pancreas | Mixed, Non-competitive | 0.80 µM | - | [5] |
| α-Amylase | Human Saliva | Mixed, Non-competitive | 1.27 µM | - | [5] |
| α-Amylase | Aspergillus oryzae | Mixed, Non-competitive | 270 µM | - | [5] |
| α-Amylase | Bacillus amyloliquefaciens | Mixed, Non-competitive | 13 µM | - | [5] |
| BoGH13ASus | Bacteroides ovatus | Mixed/Uncompetitive | - | 10-fold lower than SusG | [6] |
| SusG | Bacteroides thetaiotaomicron | Mixed/Uncompetitive | - | - | [6] |
Mechanism of Action
Acarbose functions as a transition state mimic for the hydrolysis of α-1,4 glycosidic bonds. Its structure resembles that of the natural oligosaccharide substrates of α-glucosidases. This allows acarbose to bind with high affinity to the active site of these enzymes, preventing the binding and subsequent cleavage of dietary carbohydrates.[6]
Signaling Pathway of Carbohydrate Digestion and Acarbose Inhibition
Caption: Inhibition of carbohydrate digestion by acarbose.
Experimental Protocols
The determination of enzyme kinetics for acarbose inhibition typically involves in vitro enzyme assays. Below are generalized methodologies for assessing the inhibition of α-glucosidase and α-amylase.
α-Glucosidase Inhibition Assay
A common method for determining α-glucosidase activity is a colorimetric assay using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. A Combination Approach in Inhibiting Type 2 Diabetes-Related Enzymes Using Ecklonia radiata Fucoidan and Acarbose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acarbose Impairs Gut Bacteroides Growth by Targeting Intracellular GH97 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Acarbose and its Derivatives as Probes for Carbohydrate-Protein Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of acarbose and its derivatives as molecular probes to investigate carbohydrate-protein interactions. While acarbose is primarily known for its therapeutic role as an α-glucosidase inhibitor in the management of type 2 diabetes, its complex oligosaccharide structure makes it an intriguing candidate for studying the binding specificities of various carbohydrate-binding proteins. This guide will delve into the rationale for using acarbose as a probe, the potential role of chemical modifications such as sulfation, detailed experimental protocols for key analytical techniques, and a summary of relevant binding data.
Introduction: Acarbose as a Molecular Probe
Acarbose is a pseudotetrasaccharide with a complex architecture that mimics natural oligosaccharides.[1] This structural similarity allows it to bind to the active sites of α-glucosidases with high affinity, thereby competitively inhibiting the breakdown of dietary carbohydrates.[1][2] Beyond its well-documented role in diabetes management, the unique chemical structure of acarbose presents an opportunity to explore its interactions with a broader range of carbohydrate-binding proteins, including lectins and carbohydrate-binding modules (CBMs).
The modification of acarbose, such as through sulfation, can further enhance its utility as a probe. While "acarbose sulfate" is known as a metabolite of acarbose, the deliberate synthesis of this compound as a molecular probe is not a widely documented practice.[3] However, the principle of using sulfated carbohydrates to modulate and investigate protein interactions is well-established. Sulfated polysaccharides are known to engage in specific interactions with a variety of proteins, where the pattern and density of sulfation can dictate binding affinity and specificity.[4][5] By extension, sulfated acarbose could potentially serve as a valuable tool for identifying and characterizing proteins that recognize sulfated glycan epitopes.
Quantitative Data on Acarbose-Protein Interactions
The primary targets of acarbose are α-glucosidases and α-amylases. The inhibitory activity of acarbose against these enzymes is well-characterized and serves as a benchmark for its binding affinity. The following table summarizes key quantitative data for acarbose and some of its analogues.
| Compound/Analog | Target Enzyme | Species/Source | Inhibition Constant (IC₅₀/Kᵢ) | Reference |
| Acarbose | α-Glucosidase | Saccharomyces cerevisiae | IC₅₀: 750.0 µM | [6] |
| α-Glucosidase | Human | IC₅₀: 2.5 ± 0.5 µM (for sucrase activity) | [7] | |
| α-Glucosidase | Rat | IC₅₀: 12.3 ± 0.6 µM (for sucrase activity) | [7] | |
| α-Amylase | Human Pancreatic | - | [8] | |
| Maltase | Human | IC₅₀: 677 ± 241 µM | [3] | |
| Maltase | Rat | IC₅₀: 14.0 ± 2.0 µM | [7] | |
| Acarbose Analog (Lactose-derived) | α-Glucosidase | Not Specified | 6.4-fold better inhibitor than acarbose | [9] |
| β-Glucosidase | Not Specified | Kᵢ: 0.04-2.44 µM | [9] | |
| β-Galactosidase | Not Specified | Kᵢ: 159-415 µM | [9] | |
| Acarbose Analog (Cellobiose-derived) | β-Glucosidase | Not Specified | Kᵢ: 0.04-2.44 µM | [9] |
| Acarstatins A and B | α-Amylase | Human Salivary | 1584- and 1478-fold greater inhibitory activity than acarbose, respectively | [10] |
Experimental Methodologies
The study of acarbose-protein interactions can be effectively carried out using a variety of biophysical techniques. Surface Plasmon Resonance (SPR) and carbohydrate microarrays are particularly well-suited for this purpose, providing quantitative data on binding kinetics and specificity.
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[11][12] In the context of studying acarbose-protein interactions, the protein of interest (e.g., a lectin or CBM) is typically immobilized on the sensor chip, and acarbose (or its derivatives) is flowed over the surface as the analyte.
Detailed Experimental Protocol for SPR:
-
Protein Immobilization:
-
Surface Preparation: Use a sensor chip with a suitable surface chemistry, such as a carboxymethylated dextran surface (e.g., CM5 chip).
-
Activation: Activate the surface carboxyl groups by injecting a freshly prepared solution of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
Ligand Coupling: Inject the protein solution (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The protein will be covalently coupled to the surface via its primary amine groups.
-
Deactivation: Inject a solution of 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Analyte Preparation: Prepare a series of concentrations of acarbose or its derivatives in a suitable running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Interaction Measurement: Inject the analyte solutions over the immobilized protein surface at a constant flow rate. Monitor the change in the SPR signal (measured in response units, RU) over time. Include a buffer-only injection as a control.
-
Dissociation: After the association phase, flow the running buffer over the surface to monitor the dissociation of the analyte from the ligand.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal and the buffer-only injection signal from the experimental data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Carbohydrate microarrays allow for the high-throughput screening of protein-carbohydrate interactions.[13] Acarbose and its derivatives can be immobilized on a microarray slide, which is then incubated with a fluorescently labeled protein to assess binding.
Detailed Experimental Protocol for Carbohydrate Microarray:
-
Acarbose Immobilization:
-
Chemical Modification: Acarbose needs to be chemically modified to introduce a functional group (e.g., an amine or a thiol) that can be used for covalent attachment to the microarray slide surface. This is a critical step that requires careful chemical synthesis to ensure that the key binding epitopes of the acarbose molecule remain accessible.
-
Printing: Dissolve the modified acarbose in a suitable printing buffer and spot it onto a chemically activated glass slide (e.g., an NHS-ester or epoxy-coated slide) using a microarray printer.
-
Blocking: After printing, block the remaining active groups on the slide surface by incubating with a blocking buffer (e.g., ethanolamine in buffer or a solution of bovine serum albumin).
-
-
Protein Binding Assay:
-
Protein Labeling: Label the protein of interest with a fluorescent dye (e.g., Cy3 or Cy5).
-
Incubation: Incubate the microarray slide with the fluorescently labeled protein in a suitable binding buffer.
-
Washing: Wash the slide extensively to remove any non-specifically bound protein.
-
-
Data Acquisition and Analysis:
-
Scanning: Scan the microarray slide using a fluorescence microarray scanner at the appropriate wavelength.
-
Image Analysis: Use microarray analysis software to quantify the fluorescence intensity of each spot.
-
Data Interpretation: The fluorescence intensity of each spot is proportional to the amount of protein bound to the immobilized acarbose derivative.
-
The Potential Role of Sulfation in Modulating Interactions
As previously mentioned, while "this compound" is primarily a metabolite, the concept of using sulfated carbohydrates as probes is a powerful one in glycobiology.[4][5] The introduction of sulfate groups onto the acarbose scaffold could significantly alter its binding properties and expand its utility as a probe.
Conceptual Signaling Pathway of a Sulfated Probe:
The following diagram illustrates a hypothetical signaling pathway that could be investigated using a sulfated acarbose probe. In this scenario, the sulfated probe binds to a cell surface receptor, triggering a downstream signaling cascade.
Conclusion and Future Directions
Acarbose and its derivatives represent a promising, yet underexplored, class of molecular probes for investigating carbohydrate-protein interactions. While its primary application remains in the clinical management of diabetes, the unique structural features of acarbose make it a valuable tool for basic research. The development of chemically modified acarbose derivatives, potentially including sulfated forms, could open up new avenues for discovering and characterizing novel carbohydrate-binding proteins and for elucidating their roles in health and disease. The experimental protocols detailed in this guide provide a solid foundation for researchers to begin exploring the potential of acarbose as a versatile molecular probe. Further research into the synthesis and characterization of novel acarbose derivatives is warranted to fully realize their potential in the field of glycobiology.
References
- 1. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. The specificity of interactions between proteins and sulfated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of beta-glycosidases by acarbose analogues containing cellobiose and lactose structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface plasmon resonance for high-throughput ligand screening of membrane-bound proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tips on ligand immobilization and kinetic study using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Discovery and Origin of Acarbose: A Technical Guide for Researchers
An in-depth exploration of the isolation of the potent α-glucosidase inhibitor, acarbose, from soil bacteria, its biosynthetic origins, and the methodologies pivotal to its study.
This technical guide provides a comprehensive overview of the discovery and origin of acarbose, a pseudotetrasaccharide with significant therapeutic application in the management of type 2 diabetes mellitus. We delve into the initial isolation of the producing microorganism from its natural soil habitat, detail the experimental protocols for its fermentation, purification, and characterization, and present key quantitative data on its production and inhibitory activity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product discovery, microbial biotechnology, and diabetes research.
Discovery and Origin of Acarbose
Acarbose is a natural product of microbial origin, first identified during screening programs for α-glucosidase inhibitors.[1] The producing organism is a Gram-positive, aerobic bacterium belonging to the genus Actinoplanes.
The Producing Microorganism: Actinoplanes sp. SE50/110
The most well-studied and industrially utilized producer of acarbose is the strain Actinoplanes sp. SE50/110.[2] This actinomycete was originally isolated from a soil sample collected near Ruiru, Kenya, in 1969.[3] Strains of Actinoplanes, including Actinoplanes utahensis, have also been isolated from various soil environments, such as termite mounds, and have been shown to produce acarbose.[1][4]
Members of the genus Actinoplanes are characterized by the formation of sporangia containing motile spores and typically grow in branched hyphae.[2] They possess genomes with a high G+C content, typically between 69-73%.[2] The complete genome of Actinoplanes sp. SE50/110 has been sequenced, facilitating a deeper understanding of its metabolic pathways, including the biosynthesis of acarbose.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the production, isolation, and characterization of acarbose.
Fermentation of Actinoplanes sp. for Acarbose Production
The production of acarbose is achieved through submerged fermentation of an acarbose-producing strain of Actinoplanes. The following protocol is a general guideline based on various reported methods.
2.1.1. Media Composition
-
Seed Medium:
-
Corn Starch: 15.0 g/L
-
Soybean Meal: 40.0 g/L
-
Glycerol: 20.0 g/L
-
K₂HPO₄: 0.1 g/L
-
CaCO₃: 2.0 g/L
-
Adjust pH to 7.0 before sterilization.
-
-
Fermentation Medium:
-
Glucose: 3%
-
Maltose: 3%
-
Soy Flour: 3%
-
K₂HPO₄·3H₂O: 0.4%
-
FeCl₃·6H₂O: 0.15%
-
CaCl₂: 0.35%
-
CaCO₃: 0.3%
-
Adjust pH to 7.2 before sterilization.
-
2.1.2. Fermentation Process
-
Inoculum Preparation: Inoculate a loopful of Actinoplanes sp. spores or mycelia into a flask containing the seed medium. Incubate at 28°C on a rotary shaker at 200-220 rpm for 2-3 days.
-
Production Culture: Transfer the seed culture (typically 5-10% v/v) into the fermentation medium.
-
Incubation: Incubate the production culture at 28°C with agitation (200-220 rpm) for 7 to 9 days.
-
Fed-Batch Strategy (Optional but recommended for higher yields): To enhance acarbose production, a fed-batch strategy can be employed. A mixture of glucose (e.g., 6 g/L), maltose (e.g., 14 g/L), and soybean flour (e.g., 9 g/L) can be fed to the culture at specific time points, for instance, at 72 and 96 hours of fermentation.[6]
-
Monitoring: Monitor the fermentation process by measuring parameters such as pH, biomass (dry cell weight), and acarbose concentration at regular intervals.
Isolation and Purification of Acarbose
Acarbose is isolated from the fermentation broth using a multi-step purification process.
-
Broth Clarification: Remove the microbial biomass from the fermentation broth by centrifugation or filtration.
-
Alcohol Precipitation: Concentrate the clarified broth and then add a water-miscible organic solvent, such as ethanol, to precipitate the crude acarbose.
-
Cation Exchange Chromatography: Dissolve the crude acarbose in water and apply it to a strong cation exchange resin column. Wash the column to remove unbound impurities and then elute the acarbose using a suitable buffer, such as an ammonia solution.
-
Affinity Chromatography (Optional): For higher purity, an immobilized enzyme affinity chromatography step can be included, using an enzyme like α-amyloglucosidase.
-
Final Purification and Drying: The fractions containing pure acarbose are pooled, concentrated, and then dried, for example, by freeze-drying, to obtain the final product.
Quantification of Acarbose by HPLC
The concentration of acarbose in fermentation samples and purified fractions is typically determined by High-Performance Liquid Chromatography (HPLC).
-
Column: Amino column (e.g., Hyersil NH₂, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 60-70% acetonitrile and 30-40% phosphate buffer containing KH₂PO₄ and Na₂HPO₄).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Column Temperature: 35-40°C.
-
Sample Preparation: Centrifuge the fermentation broth to remove cells. Mix the supernatant with absolute ethanol (e.g., 1:4 v/v) to precipitate proteins, then centrifuge again. Filter the resulting supernatant through a 0.45 µm filter before injection.
α-Glucosidase Inhibition Assay
The inhibitory activity of acarbose against α-glucosidase is a key measure of its biological function.
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Assay Procedure: a. In a 96-well plate, add the α-glucosidase solution to each well. b. Add different concentrations of acarbose (or the test compound) to the wells and pre-incubate for a defined period (e.g., 5-10 minutes) at 37°C. c. Initiate the reaction by adding the pNPG substrate to all wells. d. Incubate the plate at 37°C for a specific time (e.g., 20-30 minutes). e. Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
α-Amylase Inhibition Assay
Acarbose also inhibits α-amylase, an enzyme involved in the breakdown of starch.
-
Enzyme and Substrate Preparation: Prepare a solution of α-amylase (e.g., from porcine pancreas) in a suitable buffer (e.g., phosphate buffer, pH 6.9, containing CaCl₂). Prepare a starch solution as the substrate.
-
Assay Procedure: a. Pre-incubate the α-amylase solution with different concentrations of acarbose at 37°C for 10 minutes. b. Add the starch solution to initiate the reaction and incubate for a further 10-20 minutes at 37°C. c. Stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent and boiling for 5-10 minutes.
-
Measurement: After cooling to room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the amount of reducing sugars produced.
-
Calculation: The percentage of inhibition and the IC₅₀ value are calculated in a similar manner to the α-glucosidase assay.
Data Presentation
This section summarizes the quantitative data related to acarbose production and its inhibitory activity in tabular format for easy comparison.
Acarbose Production Titers
| Producing Strain | Fermentation Strategy | Acarbose Titer (mg/L) | Reference |
| Actinoplanes sp. A56 | Optimized industrial fermentation | ~5000 | [6] |
| Actinoplanes utahensis ZJB-08196 | Batch culture | 3560 ± 128 | [6] |
| Actinoplanes utahensis ZJB-08196 | Batch culture with validamine (20 mg/L) | 4950 ± 156 | [6] |
| Actinoplanes utahensis ZJB-08196 | Fed-batch with validamine | 6606 ± 103 | [6] |
| Actinoplanes sp. SIPI12-34 | Genetically engineered, fed-batch | 8040 | [7] |
| Actinoplanes sp. SE50/110 | Genetically engineered (acrC overexpression) | ~3180 | [8] |
Inhibitory Activity of Acarbose
| Enzyme | Source | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| α-Amylase | Porcine Pancreatic | 0.80 µM | [9] | |
| α-Amylase | Human Salivary | 1.27 µM | [9] | |
| α-Amylase | Aspergillus oryzae | 270 µM | [9] | |
| α-Amylase | Bacillus amyloliquefaciens | 13 µM | [9] | |
| α-Glucosidase | Saccharomyces cerevisiae | 2.77 mg/mL | [10] | |
| Sucrase | Human | 2.5 ± 0.5 µM | [11] | |
| Maltase | Human | 5.7 ± 1.4 µM | [11] | |
| Sucrase | Rat | 12.3 ± 0.6 µM | [11] | |
| Maltase | Rat | [11] |
Visualizations
The following diagrams illustrate the biosynthetic pathway of acarbose and a general workflow for its discovery and production.
Caption: Biosynthetic pathway of acarbose in Actinoplanes sp.
Caption: Workflow from soil isolation to acarbose production.
References
- 1. CN102140485A - Method for preparing acarbose through microbial fermentation - Google Patents [patents.google.com]
- 2. Enhancement of Acarbose Production in Actinoplanes sp. QQ-12 via Multiple Engineering Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. US7253278B2 - Purification process for manufacturing a high pure acarbose - Google Patents [patents.google.com]
- 8. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN102399837A - Method for synthesizing acarbose by microbial fermentation - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
The Pharmacodynamics of Acarbose: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Acarbose is a potent, competitively reversible inhibitor of intestinal alpha-glucosidase and pancreatic alpha-amylase enzymes. By delaying the digestion of complex carbohydrates, acarbose effectively reduces postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes mellitus. Its mechanism of action is localized to the gastrointestinal tract, leading to minimal systemic absorption and a unique pharmacodynamic profile. Beyond its primary glycemic control, acarbose modulates the secretion of key incretin hormones, such as glucagon-like peptide-1 (GLP-1), and significantly alters the composition and metabolic output of the gut microbiome. This guide provides a detailed examination of the pharmacodynamics of acarbose, presenting quantitative data, in-depth experimental methodologies, and visual representations of its core mechanisms to support ongoing research and development efforts.
Note on Nomenclature: The term "acarbose sulfate" is occasionally used by chemical suppliers. However, the vast body of scientific literature refers to the active compound as "acarbose." This guide will use the standard nomenclature, "acarbose." Metabolites of acarbose can include sulfate conjugates, which are formed in the gastrointestinal tract.[1][2]
Core Mechanism of Action
Acarbose is a complex oligosaccharide that acts as an antidiabetic agent by competitively inhibiting glycoside hydrolases in the small intestine.[3][4] Its primary targets are the alpha-glucosidase enzymes (e.g., sucrase, maltase, glucoamylase) located in the brush border of the intestinal epithelium and, to a lesser extent, pancreatic alpha-amylase in the intestinal lumen.[1][5] These enzymes are critical for breaking down complex starches, oligosaccharides, and disaccharides into absorbable monosaccharides like glucose.[6]
By reversibly binding to the carbohydrate-binding sites of these enzymes with a much higher affinity than natural substrates, acarbose delays the enzymatic hydrolysis of carbohydrates.[7] This action does not prevent carbohydrate digestion entirely but slows it down, shifting absorption to more distal parts of the small intestine.[7] The result is a blunted, more gradual increase in postprandial blood glucose levels, thereby reducing glycemic excursions.[8]
dot
Quantitative Pharmacodynamic Data
The inhibitory potency of acarbose varies for different enzymes. Its effect on clinical markers of glycemic control has been quantified in numerous studies.
Table 1: In Vitro Enzyme Inhibition by Acarbose
| Enzyme Target | Source | IC50 Value | Reference(s) |
|---|---|---|---|
| α-Glucosidase | General | 11 nM | [9] |
| Sucrase | Human Caco-2/TC7 cells | 2.5 ± 0.5 µM | [10][11] |
| Sucrase | Rat Intestine | 12.3 ± 0.6 µM | [10][11] |
| Maltase | Rat Intestine | 0.29 ± 0.01 µg/mL | [12] |
| Maltase | Rat Intestine | 36 µg/mL (for 1 g/L maltose) | [13] |
| α-Amylase | Porcine Pancreas | 52.2 µg/mL | [14] |
IC50: The concentration of an inhibitor required for 50% inhibition of enzyme activity.
Table 2: Clinical Pharmacodynamic Effects of Acarbose
| Parameter | Patient Population | Dosage | Effect | Reference(s) |
|---|---|---|---|---|
| HbA1c Reduction | Type 2 Diabetes | 100 mg t.i.d. | 0.78% reduction vs. placebo | [15] |
| HbA1c Reduction | Type 2 Diabetes | 300 mg t.i.d. | 1.10% reduction vs. placebo | [15] |
| 1-hr Postprandial Glucose | Type 2 Diabetes | Not specified | 2.32 mmol/L reduction | [16] |
| Fasting Blood Glucose | Type 2 Diabetes | Not specified | 1.09 mmol/L reduction | [16] |
| Postprandial Triglycerides | Type 2 Diabetes | 100 mg single dose | Significant suppression at 60, 90, 120 min | [17] |
| Fasting GLP-1 | Type 2 Diabetes | Not specified (24 weeks) | 10% increase | [16] |
| Postprandial GLP-1 | Type 2 Diabetes | Not specified (24 weeks) | 20% increase | [16] |
t.i.d.: three times a day.
Secondary Pharmacodynamic Effects
Modulation of Incretin and Gut Hormones
By delivering undigested carbohydrates to the distal small intestine, acarbose stimulates intestinal L-cells, which are responsible for secreting glucagon-like peptide-1 (GLP-1).[18][19] This leads to elevated and prolonged postprandial GLP-1 levels.[16][20] The increased GLP-1 contributes to the overall glucose-lowering effect of acarbose by potentiating insulin secretion from pancreatic β-cells and suppressing glucagon release.[16][21] Concurrently, acarbose has been shown to decrease the secretion of glucose-dependent insulinotropic polypeptide (GIP) and augment the release of cholecystokinin (CCK) and peptide YY (PYY).[16][21]
dot
Impact on Gut Microbiota
The increased flux of undigested carbohydrates into the colon serves as a substrate for bacterial fermentation.[22] This has a profound, diet-dependent, and reversible effect on the gut microbiome's structure and function.[22] Studies have shown that acarbose treatment can alter the abundance of specific bacterial genera. For instance, some studies report an increase in beneficial genera like Lactobacillus and a decrease in others such as Ruminococcus. A key consequence of this increased fermentation is the elevated production of short-chain fatty acids (SCFAs), particularly butyrate and propionate. These SCFAs have numerous local and systemic benefits, including serving as an energy source for colonocytes, modulating immune responses, and potentially contributing to improved metabolic health.
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on α-glucosidase activity.
1. Objective: To determine the IC50 value of acarbose for α-glucosidase.
2. Materials:
-
α-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate (e.g., Sigma-Aldrich)
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 50-100 mM, pH 6.8-7.0)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M or 1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
-
Incubator (37°C)
3. Procedure:
-
Reagent Preparation:
-
Dissolve α-glucosidase enzyme in phosphate buffer to a working concentration (e.g., 1-2 U/mL).
-
Dissolve pNPG substrate in phosphate buffer to a working concentration (e.g., 1-5 mM).
-
Prepare a stock solution of acarbose in buffer and create a series of dilutions to test a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add 20 µL of the acarbose solution (or test compound) at various concentrations.
-
Add 50 µL of phosphate buffer.
-
Add 10 µL of the α-glucosidase enzyme solution.
-
For control wells, substitute the inhibitor solution with buffer (100% enzyme activity) or omit the enzyme (blank).
-
-
Pre-incubation: Incubate the plate at 37°C for 5-15 minutes.[17][22]
-
Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.[22]
-
Incubation: Incubate the plate at 37°C for 20 minutes.[17][22]
-
Reaction Termination: Stop the reaction by adding 50 µL of sodium carbonate solution to each well.[22]
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color is produced by the p-nitrophenol released upon substrate hydrolysis.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rats
This test assesses the effect of acarbose on glucose tolerance in an animal model.
1. Objective: To evaluate the impact of acarbose on postprandial glucose excursion following an oral glucose or sucrose load.
2. Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Acarbose solution prepared in a suitable vehicle (e.g., water or saline).
-
Glucose or Sucrose solution (e.g., 20% glucose or 1.5 g/kg sucrose).[11][21]
-
Handheld glucometer and test strips.
-
Oral gavage needles.
-
Restraining devices for rats.
3. Procedure:
-
Acclimatization and Fasting: Acclimate rats to handling and housing conditions. Fast the animals overnight (e.g., 12-18 hours) with free access to water.[11][21]
-
Baseline Measurement (T=0 min): Record the body weight of each rat. Obtain a baseline blood glucose reading by tail-prick or tail-vein sampling.
-
Drug Administration: Administer the acarbose solution or vehicle control orally via gavage. A typical dose might be 10 mg/kg.
-
Carbohydrate Challenge: After a set time post-drug administration (e.g., 30 minutes), administer the glucose or sucrose solution orally via gavage.
-
Serial Blood Sampling: Collect blood samples at specific time points after the carbohydrate load (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure blood glucose concentration at each time point using the glucometer.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the total glycemic response.
dotdot digraph "ogtt_workflow" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, label="Figure 3: Experimental Workflow for Oral Glucose Tolerance Test (OGTT)", fontcolor="#202124", labelloc=b]; node [shape=box, style="filled", fontname="Arial", fontsize=11];
"Start" [label="Start: Acclimatized Rats", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Fasting" [label="1. Overnight Fasting\n(12-18 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; "Baseline" [label="2. Baseline Blood Sample\n(T=0 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Grouping" [label="3. Randomize into Groups", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; "Vehicle" [label="4a. Administer Vehicle\n(Control Group)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Acarbose" [label="4b. Administer Acarbose\n(Test Group)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Wait" [label="5. Wait 30 minutes", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Challenge" [label="6. Oral Sucrose/Glucose\nChallenge", fillcolor="#FBBC05", fontcolor="#202124"]; "Sampling" [label="7. Serial Blood Sampling\n(e.g., 15, 30, 60, 120 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analysis" [label="8. Glucose Measurement\n& Data Analysis (AUC)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Workflow Edges "Start" -> "Fasting" [color="#5F6368"]; "Fasting" -> "Baseline" [color="#5F6368"]; "Baseline" -> "Grouping" [color="#5F6368"]; "Grouping" -> "Vehicle" [color="#5F6368"]; "Grouping" -> "Acarbose" [color="#5F6368"]; "Vehicle" -> "Wait" [color="#5F6368"]; "Acarbose" -> "Wait" [color="#5F6368"]; "Wait" -> "Challenge" [color="#5F6368"]; "Challenge" -> "Sampling" [color="#5F6368"]; "Sampling" -> "Analysis" [color="#5F6368"]; }
References
- 1. researchgate.net [researchgate.net]
- 2. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing [jove.com]
- 3. youtube.com [youtube.com]
- 4. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. mmpc.org [mmpc.org]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro α-Glucosidase Inhibition Activity [bio-protocol.org]
- 11. 3.2. In Vitro α-Glucosidase Inhibition Assay [bio-protocol.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. e-jarb.org [e-jarb.org]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. olac.berkeley.edu [olac.berkeley.edu]
- 21. droracle.ai [droracle.ai]
- 22. An ultrasensitive method for the quantitation of active and inactive GLP-1 in human plasma via immunoaffinity LC-MS/MS. | Semantic Scholar [semanticscholar.org]
Acarbose Sulfate: An In-depth Technical Guide for Researchers in Carbohydrate Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of acarbose sulfate, a potent α-glucosidase inhibitor, and its application as a tool for studying carbohydrate metabolic pathways. This document details its mechanism of action, presents quantitative data on its inhibitory effects, outlines experimental protocols for its use, and illustrates relevant biological pathways and workflows.
Introduction to this compound
This compound is the sulfuric acid salt of acarbose, a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidase enzymes.[1] Its chemical formula is C25H45NO22S, with a molecular weight of 743.68 g/mol .[1] While sharing the core mechanism of action with acarbose, this compound is a valuable tool for researchers due to its defined chemical nature and potent inhibitory activity. It is particularly useful in in vitro and in vivo studies aimed at elucidating the roles of α-glucosidases in carbohydrate digestion and absorption, and for investigating the therapeutic potential of α-glucosidase inhibition in metabolic disorders such as type 2 diabetes.
Mechanism of Action
This compound exerts its effects by competitively and reversibly inhibiting α-glucosidase enzymes located in the brush border of the small intestine.[2] These enzymes, including sucrase, maltase, and glucoamylase, are responsible for the final step in carbohydrate digestion, breaking down complex carbohydrates and disaccharides into absorbable monosaccharides like glucose.[2][3] By blocking these enzymes, this compound delays the digestion of carbohydrates, leading to a slower and reduced rise in postprandial blood glucose levels.[2][4] This mechanism makes it an effective agent for managing postprandial hyperglycemia.
Quantitative Data
The inhibitory potency of this compound against α-glucosidases has been quantified in various studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Inhibitor | IC50 Value | Reference |
| α-Glucosidase | Acarbose (BAY g 5421) sulfate | 11 nM | [5] |
| Human Sucrase | Acarbose | 2.5 ± 0.5 µM | [6] |
| Rat Sucrase | Acarbose | 12.3 ± 0.6 µM | [6] |
| Human Maltase | Acarbose | Not specified | [6] |
| Rat Maltase | Acarbose | Not specified | [6] |
| α-Amylase | Acarbose | 52.2 µg/ml | [7] |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Diabetic Rats | This compound | 300 mg/60 kg body weight | Significantly decreased fasting blood glucose. | [] |
| HCD-fed Rabbits | Acarbose | 2.5 and 5.0 mg/kg | Dose-dependently decreased neointimal IL-6, TNF-α, and iNOS staining. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following are representative protocols for key experiments.
In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO or water).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution, and 20 µL of varying concentrations of this compound.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability of cell lines.
Materials:
-
Cell line of interest (e.g., Caco-2 for intestinal studies)
-
Complete cell culture medium
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the action and study of this compound.
Caption: Mechanism of this compound in Carbohydrate Digestion.
Caption: In Vitro α-Glucosidase Inhibition Assay Workflow.
Caption: Postulated Signaling Pathway Influenced by Acarbose.[10][11][12]
References
- 1. Acarbose (sulfate) | C25H45NO22S | CID 66769873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 5. Acarbose (sulfate) | 1221158-13-9 [chemicalbook.com]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. researchgate.net [researchgate.net]
- 9. This compound | CAS#:1221158-13-9 | Chemsrc [chemsrc.com]
- 10. Acarbose Accelerates Wound Healing via Akt/eNOS Signaling in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Acarbose Accelerates Wound Healing via Akt/eNOS Signaling in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Binding Models of Acarbose Sulfate to Glycosidases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the theoretical binding models of acarbose sulfate to glycosidases. Due to a scarcity of direct experimental and computational data on this compound, this paper will first provide a comprehensive overview of the well-established binding interactions of its parent compound, acarbose. Subsequently, it will explore the impact of sulfation on oligosaccharide-protein interactions to extrapolate and propose theoretical binding models for this compound. This guide aims to provide a foundational understanding for researchers and professionals in drug development interested in the rational design of modified glycosidase inhibitors.
Acarbose: A Potent Glycosidase Inhibitor
Acarbose is a pseudo-tetrasaccharide that acts as a competitive inhibitor of α-glucosidases and α-amylases, enzymes responsible for the breakdown of complex carbohydrates in the small intestine.[1][2][3] By delaying carbohydrate digestion, acarbose reduces the postprandial glucose peak, making it an effective therapeutic agent for type 2 diabetes.[1][4] Its mechanism of action relies on its high affinity for the active sites of these enzymes.[5]
Binding Interactions of Acarbose with α-Glucosidase
Molecular docking and X-ray crystallography studies have elucidated the binding mode of acarbose within the active site of α-glucosidases. The valienamine moiety of acarbose is crucial for its inhibitory activity, mimicking the oxocarbenium ion-like transition state of the natural substrate. Key interactions typically involve a network of hydrogen bonds and hydrophobic interactions with conserved amino acid residues in the enzyme's active site.
Table 1: Key Amino Acid Residues in α-Glucosidase Involved in Acarbose Binding
| Interacting Residue Type | Specific Examples (from various studies) | Type of Interaction |
| Catalytic Dyad | Asp, Glu | Hydrogen Bonding, Electrostatic |
| Aromatic Residues | Tyr, Phe, Trp | Hydrophobic (π-π stacking), Hydrogen Bonding |
| Other Polar Residues | Asn, Gln, Arg, His | Hydrogen Bonding, Electrostatic |
The Influence of Sulfation on Ligand-Protein Interactions
Sulfation is a common post-translational modification that can significantly alter the biological activity of molecules, including carbohydrates. The introduction of a negatively charged sulfate group can modulate binding affinity and specificity through several mechanisms:
-
Electrostatic Interactions: The sulfate group can form strong salt bridges with positively charged amino acid residues such as arginine and lysine.
-
Hydrogen Bonding: The oxygen atoms of the sulfate group can act as hydrogen bond acceptors.
-
Conformational Changes: The bulky and charged nature of the sulfate group can influence the overall conformation of the ligand, potentially leading to a better or worse fit within the binding pocket.
Computational studies on heparin and heparan sulfate, which are highly sulfated glycosaminoglycans, have demonstrated the critical role of sulfation patterns in their specific binding to proteins like heparanase.[6] These studies reveal that the precise positioning of sulfate groups dictates the binding orientation and affinity.[6]
Theoretical Binding Models of this compound to Glycosidases
Based on the known binding mode of acarbose and the general principles of sulfated ligand interactions, we can propose theoretical models for the binding of this compound to glycosidases. The exact binding mode would depend on the position of sulfation on the acarbose molecule.
Hypothetical Binding Interactions of this compound
The introduction of a sulfate group to acarbose is expected to introduce new electrostatic and hydrogen bonding interactions. The negatively charged sulfate group would likely seek out positively charged or polar residues within or near the active site.
Table 2: Postulated Interactions of this compound with Glycosidase Active Site Residues
| Acarbose Moiety | Potential Sulfation Position | Postulated Interacting Residues | Type of Interaction |
| Glucose Units | C6-OH, C4-OH, C3-OH, C2-OH | Arg, Lys, His, Asn, Gln | Electrostatic (Salt Bridge), Hydrogen Bonding |
| Valienamine | C6-OH | Arg, Lys, His, Asn, Gln | Electrostatic (Salt Bridge), Hydrogen Bonding |
The binding affinity of this compound could be either enhanced or diminished compared to acarbose, depending on the favorability of these new interactions versus any potential steric hindrance or loss of pre-existing favorable contacts.
Experimental and Computational Protocols
To validate these theoretical models, a combination of experimental and computational approaches would be necessary.
Experimental Protocols
-
Synthesis of this compound: Chemical or enzymatic synthesis of acarbose with a sulfate group at a defined position.
-
Enzyme Inhibition Assays:
-
Objective: To determine the inhibitory potency (IC50 and Ki values) of this compound against various glycosidases (e.g., α-glucosidase, α-amylase).
-
Methodology: A chromogenic substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase) is incubated with the enzyme in the presence and absence of varying concentrations of this compound. The reaction progress is monitored spectrophotometrically.
-
-
Isothermal Titration Calorimetry (ITC):
-
Objective: To determine the thermodynamic parameters of binding (ΔH, ΔS, and Ka).
-
Methodology: A solution of this compound is titrated into a solution containing the target glycosidase. The heat released or absorbed upon binding is measured to determine the binding affinity and thermodynamic profile.
-
-
X-ray Crystallography:
-
Objective: To obtain a high-resolution 3D structure of the glycosidase in complex with this compound.
-
Methodology: Crystals of the target enzyme are grown and then soaked with a solution of this compound. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to solve the atomic structure of the complex.
-
Computational Protocols
-
Molecular Docking:
-
Objective: To predict the binding pose and estimate the binding affinity of this compound to the glycosidase active site.
-
Methodology: A 3D model of this compound is generated and docked into the crystal structure of the target glycosidase using software like AutoDock or Glide. The resulting poses are scored based on a force field to identify the most likely binding mode.
-
-
Molecular Dynamics (MD) Simulations:
-
Objective: To study the stability of the this compound-glycosidase complex and to analyze the detailed interactions over time.
-
Methodology: The best-docked pose is used as a starting point for an MD simulation using software like GROMACS or AMBER. The simulation tracks the movement of all atoms in the system over a period of nanoseconds to microseconds, providing insights into the dynamics and stability of the complex.
-
-
Free Energy Calculations (e.g., MM/PBSA or MM/GBSA):
-
Objective: To calculate the binding free energy of the this compound-glycosidase complex from the MD simulation trajectory.
-
Methodology: The molecular mechanics energies combined with Poisson-Boltzmann or generalized Born and surface area continuum solvation methods are used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone.
-
Visualizations
The following diagrams illustrate the conceptual frameworks discussed in this guide.
Caption: Competitive inhibition of α-glucosidase by acarbose.
Caption: A typical computational workflow for studying ligand-protein binding.
Caption: The potential influence of sulfation on the properties of acarbose.
Conclusion
While direct experimental data on the binding of this compound to glycosidases is currently lacking, a strong theoretical framework can be built upon the extensive knowledge of acarbose binding and the well-documented effects of sulfation on carbohydrate-protein interactions. The introduction of a sulfate moiety is likely to introduce significant new electrostatic and hydrogen bonding interactions, which could either enhance or decrease its inhibitory potency. The proposed experimental and computational protocols in this guide provide a roadmap for future research to validate these theoretical models and to explore the potential of this compound as a novel glycosidase inhibitor. This knowledge will be invaluable for the rational design of next-generation antidiabetic drugs with improved efficacy and specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. α-Glucosidase Inhibition and Molecular Docking Studies of Natural Brominated Metabolites from Marine Macro Brown Alga Dictyopteris hoytii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols: Acarbose Sulfate in vitro Alpha-Glucosidase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an in vitro alpha-glucosidase inhibition assay using acarbose sulfate. Alpha-glucosidase inhibitors are a class of therapeutic agents that delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. Acarbose is a well-established alpha-glucosidase inhibitor used in the management of type 2 diabetes. This compound, a sulfated derivative of acarbose, has also been identified as a potent inhibitor of this enzyme. This protocol outlines the materials, reagents, and step-by-step procedure for determining the inhibitory activity of this compound and for calculating its half-maximal inhibitory concentration (IC50).
Introduction
Alpha-glucosidase, an enzyme located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus.[1] By slowing down carbohydrate digestion, alpha-glucosidase inhibitors can effectively reduce the postprandial increase in blood glucose levels.[1]
Acarbose is a complex oligosaccharide that acts as a competitive inhibitor of alpha-glucosidase.[2] this compound (CAS #: 1221158-13-9) is a derivative of acarbose and is also known to be an inhibitor of alpha-glucosidase.[3][4] This application note provides a comprehensive protocol for evaluating the in vitro inhibitory potential of this compound against alpha-glucosidase. The assay is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Data Presentation
The inhibitory activity of acarbose and this compound against alpha-glucosidase is typically quantified by their IC50 values. The following table summarizes the reported IC50 values for both compounds. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and buffer pH.
| Compound | Reported IC50 Value | Source |
| This compound | 11 nM | [5] |
| Acarbose | Varies (e.g., 5.8 µg/mL, 2.154 µg/mL) | [6] |
Experimental Protocol
This protocol is adapted from established methods for in vitro alpha-glucosidase inhibition assays.
Materials and Reagents
-
Alpha-glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)
-
This compound (as the test inhibitor)
-
Acarbose (as a positive control)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) (0.1 M, for stopping the reaction)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Solutions
-
Phosphate Buffer (100 mM, pH 6.8): Prepare by mixing appropriate amounts of monobasic and dibasic sodium phosphate to achieve the desired pH.
-
Alpha-glucosidase Solution: Dissolve alpha-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.
-
pNPG Solution (5 mM): Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Inhibitor Solutions (this compound and Acarbose): Prepare stock solutions of this compound and acarbose in DMSO. Further dilute these stock solutions with phosphate buffer to obtain a range of concentrations to be tested. The final concentration of DMSO in the reaction mixture should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in deionized water.
Assay Procedure
-
Add 50 µL of the alpha-glucosidase solution to each well of a 96-well microplate.
-
Add 50 µL of the inhibitor solution (this compound or acarbose at various concentrations) to the respective wells. For the control (100% enzyme activity), add 50 µL of phosphate buffer instead of the inhibitor solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to each well.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color of the p-nitrophenol product is proportional to the enzyme activity.
Data Analysis
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control] x 100
-
Determine the IC50 value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro alpha-glucosidase inhibition assay.
Mechanism of Alpha-Glucosidase Inhibition
Caption: Competitive inhibition of alpha-glucosidase by this compound.
References
Application Notes and Protocols for Utilizing Acarbose Sulfate as a Positive Control in Enzyme Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acarbose is a complex oligosaccharide that acts as a competitive and reversible inhibitor of key carbohydrate-hydrolyzing enzymes, namely α-glucosidase and pancreatic α-amylase.[1][2][3] Its well-characterized inhibitory activity makes it an ideal positive control for in vitro enzyme assays designed to screen for novel inhibitors of these enzymes, which are critical targets in the management of type 2 diabetes mellitus. By delaying the digestion of complex carbohydrates, acarbose slows down glucose absorption, thereby reducing postprandial hyperglycemia.[2][4] These application notes provide detailed protocols for using acarbose as a positive control in α-glucosidase and α-amylase inhibition assays.
Mechanism of Action
Acarbose is a pseudo-tetrasaccharide that competitively and reversibly inhibits the active sites of α-glucosidase enzymes in the brush border of the small intestine and pancreatic α-amylase in the intestinal lumen.[1][2] This inhibition prevents the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1][4] The high affinity of acarbose for the carbohydrate-binding sites of these enzymes allows it to effectively compete with dietary carbohydrates.[1]
References
Application Notes and Protocols for Affinity Purification of Carbohydrate-Active Enzymes Using Acarbose Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarbose, a pseudotetrasaccharide, is a well-known inhibitor of α-glucosidases and α-amylases, making it a valuable tool in the study of carbohydrate-active enzymes (CAZymes). The introduction of sulfate groups to acarbose can enhance its binding affinity and specificity for certain CAZymes, making acarbose sulfate an excellent ligand for affinity chromatography. This powerful purification technique allows for the selective isolation of target enzymes from complex biological mixtures, facilitating further characterization and downstream applications in research and drug development.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the affinity purification of CAZymes. The methodologies cover the synthesis of the this compound ligand, its immobilization onto a chromatography matrix, and the subsequent affinity purification procedure.
Principle of this compound Affinity Chromatography
Affinity chromatography separates proteins based on a reversible interaction between the protein and a specific ligand immobilized on a chromatography matrix. In this case, this compound acts as a competitive inhibitor for many CAZymes. When a crude enzyme sample is passed through the this compound-coupled column, the target enzymes with affinity for the ligand will bind to the matrix. Non-binding proteins are washed away, and the purified enzyme is subsequently eluted by changing the buffer conditions, typically by introducing a competitive inhibitor or altering the pH or ionic strength. The sulfation of acarbose can introduce additional electrostatic interactions with the target enzyme, potentially increasing the binding affinity and specificity.
Data Presentation
Table 1: Purification of Glucoamylase using Acarbose Affinity Chromatography
| Parameter | Value | Reference |
| Enzyme Source | Aspergillus niger and Rhizopus sp. | [1] |
| Column Dimensions | 0.7 x 2.5 cm | [1] |
| Ligand Density | 1 mg acarbose / g wet gel | [1] |
| Binding Capacity | Up to 2 mg of glucoamylase protein | [1] |
| Elution Method | Irrigation with a solution of maltose | [1] |
| Recovery Yield | > 80% | [1] |
| Purification Cycle Time | ~ 8 hours | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a general method for the on-resin sulfation of oligosaccharides and can be adapted for acarbose.
Materials:
-
Acarbose
-
Solid support resin (e.g., Merrifield resin)
-
Sulfur trioxide pyridine complex (SO3•py)
-
Dimethylformamide (DMF)
-
Pyridine (Py)
-
Standard reagents for solid-phase synthesis (e.g., coupling reagents, protecting groups if necessary)
-
TLC or HPLC for reaction monitoring
Procedure:
-
Immobilization of Acarbose on Solid Support:
-
Attach acarbose to a suitable solid support resin. This may require initial chemical modification of acarbose to introduce a linker with a functional group (e.g., an amine or carboxylic acid) for coupling to the resin.
-
-
Sulfation Reaction:
-
Swell the acarbose-functionalized resin in a mixture of DMF and pyridine.
-
Add sulfur trioxide pyridine complex to the resin suspension.
-
Heat the reaction mixture at 40°C for 15 hours.
-
Monitor the reaction for completion using a suitable analytical technique on a cleaved aliquot (e.g., TLC or Mass Spectrometry).
-
-
Cleavage from Resin and Deprotection:
-
After the reaction is complete, wash the resin thoroughly with DMF, followed by dichloromethane and methanol, and dry under vacuum.
-
Cleave the this compound from the solid support using appropriate cleavage conditions depending on the linker used.
-
If protecting groups were used, perform the necessary deprotection steps.
-
-
Purification:
-
Purify the resulting this compound using techniques such as gel filtration or ion-exchange chromatography to remove impurities.
-
Protocol 2: Preparation of this compound Affinity Matrix
This protocol describes the covalent coupling of this compound to an agarose-based chromatography matrix.
Materials:
-
This compound (from Protocol 1)
-
CNBr-activated Sepharose 4B or similar activated agarose beads
-
Coupling buffer: 0.1 M NaHCO3, pH 8.3, containing 0.5 M NaCl
-
Blocking buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0
-
Wash buffers: 0.1 M acetate buffer, pH 4.0, containing 0.5 M NaCl; 0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl
Procedure:
-
Preparation of the Matrix:
-
Weigh the required amount of CNBr-activated Sepharose 4B powder and swell it in 1 mM HCl.
-
Wash the swollen gel with 1 mM HCl on a sintered glass funnel.
-
-
Coupling of this compound:
-
Dissolve the this compound in the coupling buffer.
-
Immediately transfer the washed and drained gel to the this compound solution.
-
Mix the suspension gently on a rotary mixer for 2 hours at room temperature or overnight at 4°C.
-
-
Blocking of Unreacted Groups:
-
After coupling, transfer the gel to the blocking buffer and mix for 2 hours at room temperature to block any remaining active groups on the matrix.
-
-
Washing the Affinity Matrix:
-
Wash the gel extensively to remove non-covalently bound ligand. Perform alternating washes with the high pH (Tris-HCl) and low pH (acetate) wash buffers. Repeat this cycle 3-5 times.
-
Finally, wash the gel with a neutral buffer (e.g., PBS) and store it at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).
-
Protocol 3: Affinity Purification of Carbohydrate-Active Enzymes
This protocol provides a general procedure for the purification of a target CAZyme using the prepared this compound affinity column.
Materials:
-
This compound affinity matrix (from Protocol 2)
-
Chromatography column
-
Crude enzyme extract (e.g., cell lysate, culture supernatant)
-
Binding/Wash Buffer: A buffer that ensures the stability of the target enzyme and promotes binding to the ligand (e.g., 20 mM sodium phosphate, pH 7.0, containing 150 mM NaCl).
-
Elution Buffer: Binding buffer supplemented with a competitive inhibitor (e.g., 0.1-1 M maltose) or a buffer with a different pH or higher ionic strength to disrupt the binding.
-
Neutralization Buffer (if using pH elution): e.g., 1 M Tris-HCl, pH 8.0.
-
Spectrophotometer or other protein concentration assay reagents.
-
Enzyme activity assay reagents.
Procedure:
-
Column Packing and Equilibration:
-
Pack the this compound affinity matrix into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer until the pH and conductivity of the effluent are the same as the starting buffer.
-
-
Sample Loading:
-
Clarify the crude enzyme extract by centrifugation or filtration to remove any particulate matter.
-
Load the clarified sample onto the equilibrated column at a low flow rate to allow for maximum binding of the target enzyme.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound and weakly bound proteins. Monitor the absorbance at 280 nm until it returns to the baseline.
-
-
Elution:
-
Elute the bound enzyme by applying the Elution Buffer.
-
Competitive Elution: Apply a linear gradient or a step gradient of the competitive inhibitor (e.g., maltose) in the Binding Buffer.
-
pH Elution: Elute with a buffer at a lower or higher pH that disrupts the binding interaction.
-
Ionic Strength Elution: Elute with a buffer containing a high salt concentration (e.g., 1 M NaCl).
-
-
Collect fractions throughout the elution process.
-
-
Analysis of Fractions:
-
Measure the protein concentration (e.g., A280 or Bradford assay) and enzyme activity of the collected fractions to identify the fractions containing the purified enzyme.
-
Pool the active fractions. If pH elution was used, neutralize the fractions immediately with the Neutralization Buffer.
-
-
Column Regeneration and Storage:
-
Wash the column with a high salt buffer followed by the Binding/Wash Buffer.
-
Store the column in a buffer containing a bacteriostatic agent at 4°C.
-
Visualizations
Caption: Experimental workflow for this compound affinity purification.
Caption: Logical relationship of affinity purification steps.
References
Application of Acarbose Sulfate in Caco-2 Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of acarbose sulfate in Caco-2 cell culture models. The Caco-2 cell line, derived from human colon adenocarcinoma, serves as a valuable in vitro tool that mimics the intestinal epithelial barrier, making it ideal for studying drug absorption, metabolism, and transport. Acarbose, an α-glucosidase inhibitor, acts locally within the gastrointestinal tract to delay the digestion of carbohydrates and subsequent glucose absorption. While the effects of acarbose are well-established, specific data regarding its sulfated form, this compound, in Caco-2 models is limited. These guidelines offer a framework for utilizing Caco-2 cells to investigate the bioactivity of this compound, based on established methodologies for acarbose and other related compounds.
Data Presentation
Prior to conducting functional or permeability assays, determining the non-toxic concentration range of the test compound is critical. The following table summarizes the reported cytotoxicity of acarbose on Caco-2 cells, providing a reference point for designing experiments with this compound. It is recommended to perform a dose-response experiment to confirm these findings for this compound specifically.
Table 1: Cytotoxicity of Acarbose on Caco-2 Cells
| Concentration (µM) | Cell Viability (%) | Statistical Significance |
| 0 (Control) | 100 | - |
| 10 | ~98 | Not Significant |
| 50 | ~95 | Not Significant |
| 100 | ~93 | Not Significant |
| 200 | ~90 | p < 0.05 |
| 400 | ~85 | p < 0.05 |
Data is estimated from graphical representations in existing literature and should be experimentally verified for this compound.[1]
Experimental Protocols
Caco-2 Cell Culture and Differentiation
Objective: To culture and differentiate Caco-2 cells to form a polarized monolayer suitable for transport and functional assays.
Materials:
-
Caco-2 cell line (e.g., ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Cell culture flasks and plates
Protocol:
-
Cell Seeding: Maintain Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere containing 5% CO2.
-
Subculture: Upon reaching 80-90% confluence, wash the cells with PBS and detach them using Trypsin-EDTA. Resuspend the cells in fresh culture medium.
-
Seeding on Transwells: Seed the Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 1 x 10^5 cells/cm².
-
Differentiation: Culture the cells for 19-21 days to facilitate their differentiation into a polarized monolayer. Replace the culture medium in both the apical and basolateral compartments every 2-3 days.[2]
-
Monolayer Integrity Assessment: Before initiating any experiment, verify the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER). Monolayers exhibiting TEER values above 250 Ω·cm² are generally deemed suitable for transport studies.[3]
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on Caco-2 cells.
Materials:
-
Differentiated Caco-2 cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Culture medium
Protocol:
-
Seed Caco-2 cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the existing medium and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium without the test compound).
-
Incubate the plate for a duration relevant to your experimental design (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group.
α-Glucosidase Activity Assay
Objective: To assess the inhibitory effect of this compound on α-glucosidase activity in differentiated Caco-2 cells.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
This compound and Acarbose (as a positive control)
-
Sucrose solution (e.g., 28 mM in PBS)[1]
-
Commercially available glucose assay kit
Protocol:
-
Gently wash the Caco-2 monolayers with PBS.
-
Add a reaction mixture containing various concentrations of this compound (or acarbose) and the sucrose solution to the apical compartment of the inserts.
-
Incubate for a predetermined period (e.g., 2 hours) at 37°C.
-
Collect samples from the apical and/or basolateral compartments.
-
Determine the glucose concentration in the collected samples using a glucose assay kit.
-
Calculate the percentage of α-glucosidase inhibition for each concentration relative to the untreated control.
Glucose Transport Assay
Objective: To examine the impact of this compound on glucose transport across the Caco-2 cell monolayer.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
This compound
-
Radiolabeled D-glucose (e.g., ¹⁴C-D-glucose) or a fluorescent glucose analog
-
Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Liquid scintillation counter or fluorescence plate reader
Protocol:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Pre-incubate the monolayers with various concentrations of this compound in the apical compartment for a defined duration.
-
Initiate the transport assay by adding the transport buffer containing the labeled glucose to the apical side.
-
At designated time intervals (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral compartment.
-
Measure the radioactivity or fluorescence of the collected samples.
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of glucose transport.
Visualizations
Caption: General workflow for investigating this compound in Caco-2 cells.
Caption: Acarbose inhibits α-glucosidase at the intestinal brush border.
Conclusion and Future Directions
The Caco-2 cell model offers a reliable and reproducible system for the preliminary assessment of the intestinal effects of this compound, particularly concerning enzyme inhibition and glucose transport. The protocols detailed herein provide a solid foundation for initiating such investigations. It is important to highlight the current absence of specific data for this compound. Therefore, future research efforts should be directed towards:
-
Permeability Assessment: Determining the apparent permeability (Papp) of this compound across Caco-2 monolayers to elucidate its absorption characteristics.
-
Barrier Integrity: Investigating the influence of this compound on the expression and localization of tight junction proteins (e.g., occludin, claudins) to evaluate its impact on intestinal barrier function.
-
Signaling Pathways: Exploring the direct effects of this compound on intracellular signaling pathways within Caco-2 cells, particularly those related to glucose metabolism and inflammatory responses, which have been suggested in broader studies on acarbose.[4]
By systematically addressing these areas, a more comprehensive understanding of the intestinal bioactivity of this compound can be achieved, providing valuable insights for drug development and therapeutic applications.
References
Application Notes and Protocols for Acarbose in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarbose is a complex oligosaccharide that acts as a potent inhibitor of carbohydrate-hydrolyzing enzymes, primarily α-glucosidase and α-amylase.[1][2] Its inhibitory action delays the digestion of complex carbohydrates in the small intestine, leading to a slower and reduced rise in postprandial blood glucose levels.[2][3] This mechanism of action makes acarbose a valuable therapeutic agent in the management of type 2 diabetes mellitus.[4][5] In the context of enzyme kinetics, acarbose serves as a well-characterized reference inhibitor for the screening and evaluation of new therapeutic compounds targeting these enzymes. This document provides detailed protocols for studying enzyme kinetics using acarbose, focusing on α-glucosidase and α-amylase inhibition assays.
It is important to note that the scientific literature predominantly refers to "acarbose." The term "acarbose sulfate" is not commonly used, and the following protocols and data pertain to acarbose.
Mechanism of Action
Acarbose functions as a competitive inhibitor of α-glucosidase and a mixed noncompetitive inhibitor of α-amylase.[6][7]
-
α-Glucosidase Inhibition: Acarbose competes with oligosaccharides for the active site of α-glucosidase enzymes located in the brush border of the small intestine. This reversible and competitive inhibition slows down the cleavage of disaccharides and oligosaccharides into monosaccharides, thus delaying glucose absorption.[1][2][3]
-
α-Amylase Inhibition: In the case of pancreatic α-amylase, which breaks down complex starches into smaller oligosaccharides, acarbose exhibits a mixed noncompetitive inhibition pattern.[6][7] This means it can bind to a site other than the active site of the enzyme, altering its conformation and reducing its catalytic efficiency.
Quantitative Data: Inhibitory Potency of Acarbose
The inhibitory potency of acarbose is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the enzyme source and experimental conditions.
| Enzyme Target | Enzyme Source | Inhibitor | IC50 Value | Ki Value | Inhibition Type | Reference |
| α-Glucosidase | Saccharomyces cerevisiae | Acarbose | 0.67 ± 0.06 mM | 483.6 ± 116.7 µM | Competitive | [3][8] |
| α-Glucosidase | Not Specified | Acarbose | 0.28 ± 0.019 mg/ml | Not Reported | Competitive | [9] |
| α-Amylase | Porcine Pancreas | Acarbose | 0.258 ± 0.017 mg/ml | 0.80 µM | Mixed Noncompetitive | [7][9] |
| α-Amylase | Human Salivary | Acarbose | Not Reported | 1.27 µM | Mixed Noncompetitive | [7] |
| α-Amylase | Aspergillus oryzae | Acarbose | Not Reported | 270 µM | Mixed Noncompetitive | [7] |
| α-Amylase | Bacillus amyloliquefaciens | Acarbose | Not Reported | 13 µM | Mixed Noncompetitive | [7] |
Experimental Protocols
α-Glucosidase Inhibition Assay Protocol
This protocol is designed to determine the inhibitory effect of a test compound on α-glucosidase activity, using acarbose as a positive control.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Acarbose (positive control)
-
Test compound
-
0.1 M Phosphate buffer (pH 6.8)
-
0.2 M Sodium carbonate (Na₂CO₃) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a stock solution of acarbose in phosphate buffer.
-
Prepare various concentrations of the test compound in an appropriate solvent (e.g., DMSO), then dilute with phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at different concentrations to the sample wells.
-
Add 10 µL of acarbose solution to the positive control wells.
-
Add 10 µL of the solvent used for the test compound to the blank wells.
-
Add 25 µL of α-glucosidase solution to all wells except the blank wells (add 25 µL of phosphate buffer to the blank wells instead).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of pNPG solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution to all wells.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction with no inhibitor, and Abs_sample is the absorbance of the reaction with the test compound or acarbose.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.
-
α-Amylase Inhibition Assay Protocol
This protocol determines the inhibitory effect of a test compound on α-amylase activity, with acarbose as the reference inhibitor.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v) in 0.02 M sodium phosphate buffer (pH 6.9 with 0.006 M NaCl)
-
Acarbose (positive control)
-
Test compound
-
Dinitrosalicylic acid (DNS) color reagent
-
96-well microplate or test tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-amylase in sodium phosphate buffer.
-
Prepare a 1% (w/v) starch solution by dissolving soluble starch in the buffer. Heat gently if necessary to dissolve.
-
Prepare a stock solution of acarbose in the buffer.
-
Prepare various concentrations of the test compound in an appropriate solvent and dilute with the buffer.
-
-
Assay Procedure:
-
To a series of test tubes or wells, add 500 µL of the test compound solution at different concentrations.
-
Add 500 µL of acarbose solution to the positive control tubes/wells.
-
Add 500 µL of buffer to the blank tubes/wells.
-
Add 500 µL of α-amylase solution to all tubes/wells except the blank.
-
Pre-incubate the mixtures at 25°C for 10 minutes.
-
Start the reaction by adding 500 µL of the 1% starch solution to all tubes/wells.
-
Incubate the reaction mixtures at 25°C for 10 minutes.
-
Terminate the reaction by adding 1.0 mL of DNS color reagent.
-
Incubate the tubes/wells in a boiling water bath for 5 minutes.
-
Cool the tubes/wells to room temperature and add 10 mL of distilled water to each.
-
-
Measurement and Calculation:
-
Measure the absorbance at 540 nm. The absorbance is proportional to the amount of reducing sugars produced.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction with no inhibitor, and Abs_sample is the absorbance of the reaction with the test compound or acarbose.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Determination of Kinetic Parameters
To determine the mode of inhibition (e.g., competitive, noncompetitive, mixed) and the inhibition constant (Ki), kinetic studies are performed by measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]).[3]
Visualizations
Experimental Workflow for Enzyme Inhibitor Screening
Caption: Workflow for in vitro screening of enzyme inhibitors.
Signaling Pathway: Acarbose Mechanism of Action
Caption: Mechanism of action of acarbose in carbohydrate digestion.
References
- 1. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abcam.cn [abcam.cn]
- 3. researchgate.net [researchgate.net]
- 4. 2.3. α-Glucosidase Enzymatic Assay [bio-protocol.org]
- 5. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
Crystallization of Proteins in Complex with Acarbose Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of proteins in complex with acarbose sulfate. The information is intended to guide researchers in obtaining high-quality crystals suitable for X-ray crystallographic analysis, a critical step in structure-based drug design and understanding protein-ligand interactions.
Introduction
Acarbose, an inhibitor of α-glucosidase, is a crucial therapeutic agent for managing type 2 diabetes. Understanding its binding mechanisms at a molecular level is paramount for the development of next-generation hypoglycemic drugs. X-ray crystallography provides a high-resolution view of the protein-ligand interactions, but obtaining well-diffracting crystals of the complex is often a significant bottleneck.
This guide outlines two primary strategies for crystallizing protein-acarbose sulfate complexes: co-crystallization and crystal soaking. It provides detailed protocols, recommended starting conditions, and troubleshooting tips to facilitate the successful crystallization of these complexes.
Data Presentation
Table 1: Exemplar Protein and Ligand Concentrations for Co-crystallization
| Parameter | Concentration/Ratio | Notes |
| Protein Concentration | 10 - 25 mg/mL | Optimal concentration is protein-dependent and should be determined empirically.[1][2] |
| This compound Stock Solution | 10 - 100 mM in water or a suitable buffer | Ensure complete dissolution. The solubility of acarbose in water is high. |
| Protein:this compound Molar Ratio | 1:5 to 1:20 | A molar excess of the ligand is typically used to ensure saturation of the protein's binding sites.[3] |
| Incubation Time (Protein + Ligand) | 30 - 60 minutes on ice | This allows for the formation of a stable protein-ligand complex before setting up crystallization trials.[3][4] |
Table 2: Suggested Initial Crystallization Screening Conditions
| Parameter | Recommended Range/Conditions | Rationale |
| Precipitant | Polyethylene Glycols (PEGs), Ammonium Sulfate | These are common precipitants that have been successful in crystallizing protein-carbohydrate complexes.[5] |
| pH | 5.5 - 8.5 | The optimal pH should be determined based on the protein's isoelectric point (pI) and stability.[2][6] |
| Temperature | 4°C or 20°C (Room Temperature) | Temperature can significantly affect protein solubility and crystal growth.[7] |
| Additives | Salts (e.g., NaCl, MgCl2), small molecules | Can improve crystal quality by altering the solution's ionic strength and protein solubility. |
| Crystallization Method | Hanging Drop or Sitting Drop Vapor Diffusion | These are the most common and effective methods for screening a wide range of crystallization conditions.[7][8] |
Experimental Protocols
Protein and this compound Preparation
Objective: To prepare pure and stable protein and this compound solutions for crystallization trials.
Materials:
-
Purified protein of interest (purity >95%)
-
This compound powder
-
Appropriate buffer for the protein (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Sterile, ultrapure water
-
Microcentrifuge tubes
-
0.22 µm syringe filters
Protocol:
-
Protein Preparation:
-
Concentrate the purified protein to a final concentration of 10-25 mg/mL using an appropriate centrifugal filter unit.[1]
-
Ensure the final buffer composition is suitable for maintaining protein stability and solubility.[2][6]
-
Centrifuge the concentrated protein solution at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any aggregates.
-
Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube. Keep the protein on ice.
-
-
This compound Solution Preparation:
-
Calculate the required mass of this compound to prepare a 10-100 mM stock solution.
-
Dissolve the this compound powder in sterile, ultrapure water or the same buffer as the protein.
-
Ensure complete dissolution by gentle vortexing.
-
Filter the this compound solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Co-crystallization Protocol using Hanging Drop Vapor Diffusion
Objective: To obtain crystals by crystallizing the pre-formed protein-acarbose sulfate complex.
Materials:
-
Prepared protein and this compound solutions
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Crystallization screening solutions (commercial or custom)
-
Pipettes and tips
-
Sealing grease or tape
Protocol:
-
Complex Formation:
-
Setting up the Crystallization Plate:
-
Pipette 500 µL of the crystallization screening solution into the reservoir of a 24-well plate.[7]
-
Apply a thin, even layer of sealing grease to the rim of the well.
-
-
Preparing the Hanging Drop:
-
On a siliconized cover slip, pipette 1 µL of the protein-acarbose sulfate complex solution.
-
Add 1 µL of the reservoir solution to the protein drop.[7] Avoid mixing, allowing for gentle diffusion.
-
Carefully invert the cover slip and place it over the well, ensuring a complete seal with the grease.[9]
-
-
Incubation and Observation:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).
-
Regularly monitor the drops for crystal growth over several days to weeks using a microscope.
-
Crystal Soaking Protocol
Objective: To introduce this compound into pre-existing apo-protein crystals.
Materials:
-
Apo-protein crystals
-
This compound solution
-
Cryoprotectant solution
-
Micro-loops or crystal harvesting tools
-
Spotting or depression plates
Protocol:
-
Prepare Soaking Solution:
-
Prepare a solution containing the crystallization mother liquor supplemented with the desired concentration of this compound (typically 1-10 mM).
-
It is often beneficial to also include the cryoprotectant in the soaking solution to avoid an extra handling step.
-
-
Crystal Soaking:
-
Carefully transfer an apo-protein crystal from its growth drop into the soaking solution using a micro-loop.
-
The soaking time can vary from a few minutes to several hours and needs to be optimized to allow for ligand diffusion without damaging the crystal.
-
-
Cryoprotection and Freezing:
-
If the cryoprotectant was not included in the soaking solution, briefly transfer the crystal to a cryoprotectant solution.
-
Quickly loop the crystal and flash-cool it in liquid nitrogen.
-
Visualizations
Experimental Workflow for Co-crystallization
Caption: Workflow for co-crystallization of a protein with this compound.
Decision Tree for Crystallization Strategy
Caption: Decision tree for selecting a crystallization strategy.
References
- 1. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hamptonresearch.com [hamptonresearch.com]
- 3. Molecular insights of acarbose metabolization catalyzed by acarbose-preferred glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.3. Crystallisation [bio-protocol.org]
- 6. Optimization of buffer solutions for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. m.youtube.com [m.youtube.com]
Acarbose in Structural Biology of Carbohydrate-Binding Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acarbose, a pseudo-tetrasaccharide, is a well-established inhibitor of α-glucosidases and α-amylases, enzymes crucial for carbohydrate digestion.[1][2] Its ability to mimic natural oligosaccharide substrates makes it an invaluable tool in the structural biology of carbohydrate-binding proteins (CBPs). By forming stable complexes with these proteins, acarbose facilitates the determination of high-resolution three-dimensional structures, providing critical insights into substrate recognition, binding mechanisms, and enzyme catalysis.[1][3] These structural studies are instrumental in understanding the physiological roles of CBPs and in the rational design of novel therapeutics, particularly for metabolic disorders like type 2 diabetes.[4]
This document provides detailed application notes and experimental protocols for utilizing acarbose in the structural analysis of CBPs using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. While the focus is on acarbose, the principles and methods described can be adapted for other carbohydrate mimetics. It is important to note that specific information regarding "acarbose sulfate" is limited in publicly available research; therefore, this document focuses on the applications of the more extensively studied acarbose.
Application Notes
Acarbose as a Tool for X-ray Crystallography
Acarbose is an excellent ligand for co-crystallization with carbohydrate-binding proteins. Its tetrasaccharide-like structure allows it to occupy multiple subsites within the active site of enzymes like α-amylases and α-glucosidases, providing a detailed snapshot of the enzyme-substrate interactions.[1]
Key Advantages:
-
Stabilizes Protein Structure: Binding of acarbose can stabilize flexible loops and domains within the protein, promoting the formation of well-ordered crystals.
-
Mimics the Transition State: In some cases, the conformation of bound acarbose can mimic the transition state of the natural substrate, offering insights into the catalytic mechanism.
-
High-Resolution Structures: The stable complexes formed with acarbose often yield high-resolution diffraction data, allowing for detailed analysis of binding interactions.
Notable Structures: Several crystal structures of acarbose in complex with carbohydrate-binding proteins have been deposited in the Protein Data Bank (PDB). These structures have been pivotal in understanding how acarbose inhibits its targets. For instance, the structures of acarbose bound to the N-terminal and C-terminal domains of Maltase Glucoamylase (MGAM) reveal how it occludes the active site and prevents substrate binding through a network of hydrogen bonds.[1]
Acarbose in NMR Spectroscopy Studies
NMR spectroscopy is a powerful technique for studying carbohydrate-protein interactions in solution. Acarbose can be used in various NMR experiments to probe binding events, determine binding affinities, and map the interaction interface on both the ligand and the protein.
Common NMR Techniques:
-
Chemical Shift Perturbation (CSP): Titrating a solution of ¹⁵N-labeled protein with acarbose and monitoring changes in the ¹H-¹⁵N HSQC spectrum can identify residues involved in binding.[5]
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment can identify which parts of the acarbose molecule are in close contact with the protein, providing a detailed binding epitope map.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Intermolecular NOEs between acarbose and the protein can provide distance restraints for structural modeling of the complex.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving acarbose and its interaction with carbohydrate-binding proteins.
Table 1: Inhibitory and Kinetic Parameters of Acarbose
| Enzyme/Protein | Organism/Source | IC₅₀ (µM) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Notes |
| α-Glucosidase | Saccharomyces cerevisiae | 873.34 ± 1.67 | - | - | Standard reference inhibitor.[6] |
| α-Glucosidase | K. grimontii TD1 (Apg) | - | 2.600 ± 0.652 | 5.360 ± 0.320 | Acarbose shows strong binding affinity and catalytic efficiency.[7] |
| α-Glucosidase | Not specified | 4.27 ± 0.06 | - | - | Compared against novel synthesized inhibitors.[8] |
| α-Amylase | Not specified | 5.90 ± 0.09 | - | - | Compared against novel synthesized inhibitors.[8] |
Table 2: Thermodynamic Parameters of Acarbose Binding
| Protein | Mutant | Technique | Binding Affinity (Kₐ) | Notes |
| Acarbose-preferred glucosidase (Apg) | Wild-Type | ITC | Higher than for its hydrolysis product M1 | Indicates acarbose is a preferred substrate.[7] |
| Acarbose-preferred glucosidase (Apg) | D448N | ITC | Higher than Wild-Type | The mutation abolishes activity but enhances binding.[7] |
Experimental Protocols
Protocol 1: Co-crystallization of a Carbohydrate-Binding Protein with Acarbose
This protocol is a generalized procedure based on the crystallization of Acarbose-preferred glucosidase (Apg) with acarbose.[7] It should be optimized for each specific protein-ligand complex.
1. Protein Preparation:
- Express and purify the target carbohydrate-binding protein to >95% homogeneity.
- Determine the protein concentration using a reliable method (e.g., NanoDrop spectrophotometer).
- Buffer exchange the protein into a buffer suitable for crystallization (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
2. Complex Formation:
- Prepare a stock solution of acarbose (e.g., 100 mM in water).
- Add the acarbose solution to the purified protein solution to a final molar ratio between 10:1 and 20:1 (ligand:protein).
- Incubate the mixture on ice for 30-60 minutes to allow for complex formation.
- Centrifuge the sample to remove any precipitated protein.
3. Crystallization Screening:
- Use the sitting-drop or hanging-drop vapor diffusion method.
- Set up crystallization screens using commercially available or custom-made screening solutions. For example, a condition that yielded crystals for Apg was 0.02 M magnesium chloride hexahydrate, 0.1 M HEPES (pH 7.0), and 22% w/v poly(acrylic acid sodium salt) 5100.[7]
- Mix the protein-acarbose complex solution with the reservoir solution in a 1:1 ratio (e.g., 1 µL + 1 µL).
- Incubate the crystallization plates at a constant temperature (e.g., 16°C).
4. Crystal Harvesting and Cryo-protection:
- Once crystals appear, carefully harvest them using a nylon loop.
- Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryo-protectant (e.g., 15-20% v/v ethylene glycol or glycerol).
- Flash-cool the crystals in liquid nitrogen for storage and data collection.
Protocol 2: NMR Titration for Chemical Shift Perturbation Analysis
This protocol outlines the general steps for an NMR titration experiment to study the binding of acarbose to a ¹⁵N-labeled protein.
1. Sample Preparation:
- Express and purify the target protein with uniform ¹⁵N-labeling.
- Buffer exchange the protein into a suitable NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5, containing 10% D₂O).
- Prepare a concentrated stock solution of acarbose in the same NMR buffer.
2. NMR Data Acquisition:
- Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein (e.g., 0.1-0.5 mM).
- Perform a stepwise titration by adding small aliquots of the acarbose stock solution to the protein sample.
- Acquire a ¹H-¹⁵N HSQC spectrum after each addition of acarbose. The molar ratios of ligand to protein might range from 0.1:1 to 10:1 or higher, depending on the binding affinity.
3. Data Analysis:
- Process and overlay the series of ¹H-¹⁵N HSQC spectra.
- Identify amide cross-peaks that show significant chemical shift changes upon addition of acarbose. These residues are likely at or near the binding site.
- Calculate the weighted average chemical shift perturbation for each residue.
- Map the perturbed residues onto the 3D structure of the protein to visualize the binding interface.
- If the binding is in the fast to intermediate exchange regime, the dissociation constant (K₋) can be determined by fitting the chemical shift changes as a function of ligand concentration.
Visualizations
Caption: Workflow for co-crystallization of a protein with acarbose.
Caption: Acarbose binding interactions within an active site.
References
- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Acarbose [pdb101.rcsb.org]
- 2. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The three-dimensional structure of acarbose bound to glycogen phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular insights of acarbose metabolization catalyzed by acarbose-preferred glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Acarbose Sulfate: A Powerful Tool for the Discovery of Novel Glycosidase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Acarbose, a complex oligosaccharide, is a well-established inhibitor of α-glucosidase and α-amylase enzymes.[1][2][3] It is clinically used in the management of type 2 diabetes mellitus to control postprandial hyperglycemia by delaying carbohydrate digestion.[1][4][5][6] Acarbose sulfate, the sulfate salt of acarbose, offers comparable inhibitory activity and serves as an essential tool in the screening and characterization of new glycosidase inhibitors.[7] These application notes provide detailed protocols and data for utilizing this compound as a reference standard in the discovery of novel glycosidase inhibitors.
Mechanism of Action
Acarbose and its sulfate salt act as competitive, reversible inhibitors of intestinal α-glucosidases and pancreatic α-amylase.[1][3] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. By binding to the active sites of these enzymes, acarbose prevents the digestion of carbohydrates, leading to a slower and reduced rise in blood glucose levels after meals.[3]
Data Presentation: Inhibitory Potency
This compound is a potent inhibitor of α-glucosidase with a reported IC50 value of 11 nM. The inhibitory activity of acarbose and other glycosidase inhibitors is typically quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. Below are tables summarizing these values for acarbose and other representative inhibitors against various glycosidases.
| Inhibitor | Enzyme | Source | IC50 (µM) | Reference |
| This compound | α-Glucosidase | - | 0.011 | [7] |
| Acarbose | α-Glucosidase | Saccharomyces cerevisiae | 121.01 ± 12.18 | [8] |
| Acarbose | α-Glucosidase | Human | 2.5 ± 0.5 | [9] |
| Acarbose | α-Glucosidase | Rat | 12.3 ± 0.6 | [9] |
| Acarbose | α-Amylase | - | 2.92 ± 0.02 | [10] |
| Quercetin | α-Glucosidase | Saccharomyces cerevisiae | 5.41 µg/mL | [11] |
| Voglibose | α-Glucosidase | - | - | [4] |
| Inhibitor | Enzyme | Substrate | Ki (µM) | Inhibition Type | Reference |
| Acarbose | α-Glucosidase | p-nitrophenyl-α-D-glucopyranoside | - | Competitive | [1] |
| Acarbose | α-Amylase | Starch | - | Mixed Noncompetitive | [1] |
| B2-3'-O-gallate | Maltase | Maltose | 1.99 ± 0.02 | Mixed-competitive | [12] |
| ECG | Maltase | Maltose | 3.14 ± 0.04 | Mixed-competitive | [12] |
| EC | Maltase | Maltose | 7.02 ± 0.26 | Mixed-competitive | [12] |
| B2-3'-O-gallate | Sucrase | Sucrose | 6.05 ± 0.04 | Mixed-competitive | [12] |
| ECG | Sucrase | Sucrose | 8.58 ± 0.08 | Mixed-competitive | [12] |
| EC | Sucrase | Sucrose | 13.72 ± 0.15 | Mixed-competitive | [12] |
Experimental Protocols
Herein are detailed protocols for screening novel glycosidase inhibitors using this compound as a positive control.
Protocol 1: α-Glucosidase Inhibitor Screening Assay
This protocol is adapted from established methods for determining α-glucosidase inhibition.[11][13]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (positive control)
-
Test compounds
-
0.1 M Phosphate buffer (pH 7.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5 U/mL.
-
Dissolve pNPG in phosphate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of this compound in phosphate buffer.
-
Dissolve test compounds in DMSO to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of phosphate buffer to all wells.
-
Add 20 µL of the test compound solution or this compound solution to the respective wells.
-
Add 20 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the control (enzyme and substrate without inhibitor) and Abs_sample is the absorbance of the sample (enzyme, substrate, and inhibitor).
-
Protocol 2: α-Amylase Inhibitor Screening Assay
This protocol provides a method for screening inhibitors of pancreatic α-amylase.[7][14][15]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v in buffer)
-
This compound (positive control)
-
Test compounds
-
Tris-HCl buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve porcine pancreatic α-amylase in Tris-HCl buffer to a final concentration of 2 U/mL.
-
Prepare a 1% (w/v) starch solution in Tris-HCl buffer.
-
Prepare a stock solution of this compound in Tris-HCl buffer.
-
Dissolve test compounds in a suitable solvent and dilute with Tris-HCl buffer.
-
-
Assay in 96-Well Plate:
-
Add 50 µL of the test compound solution or this compound solution to the respective wells.
-
Add 50 µL of the α-amylase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add 50 µL of the starch solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 100 µL of DNS reagent to each well.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula mentioned in Protocol 1.
-
Protocol 3: Sucrase and Maltase Inhibitor Screening Assay
This protocol is optimized for assessing the inhibition of sucrase and maltase activities.[9]
Materials:
-
Rat intestinal acetone powder or Caco-2 cell extract as enzyme source
-
Sucrose and Maltose (substrates)
-
This compound (positive control)
-
Test compounds
-
Phosphate buffer (pH 7.0)
-
Glucose oxidase-peroxidase (GOPOD) reagent for glucose quantification
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation:
-
Prepare a crude enzyme extract from rat intestinal acetone powder or Caco-2 cells in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add 25 µL of the enzyme preparation to each well.
-
Add 25 µL of the test compound or this compound solution.
-
Pre-incubate at 37°C for 5 minutes.
-
Add 50 µL of the substrate solution (sucrose or maltose) to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Glucose Quantification:
-
Stop the reaction by heating the plate at 100°C for 5 minutes.
-
Centrifuge the plate and transfer the supernatant to a new plate.
-
Add 200 µL of GOPOD reagent to each well.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 510 nm.
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition based on the amount of glucose produced in the control and sample wells.
-
Visualizations
Signaling Pathway of Glycosidase Inhibition
The following diagram illustrates the mechanism of action of acarbose in the small intestine.
Caption: Mechanism of this compound in inhibiting carbohydrate digestion.
Experimental Workflow for Screening Glycosidase Inhibitors
This diagram outlines the general workflow for screening potential glycosidase inhibitors.
References
- 1. Comparative Study about the Effects of Acarbose and Voglibose in Type 2 Diabetic Patients. [e-dmj.org]
- 2. The Basic Reproducible Workflow Template · GitBook [practicereproducibleresearch.org]
- 3. Comparison of the effects of acarbose and voglibose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. biopioneer.com.tw [biopioneer.com.tw]
- 7. Types of Scripts to Automate Some of Your Map-Making Work [goldensoftware.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of acarbose (alpha-glucosidase inhibitor) on disaccharase activity in small intestine in KK-Ay and ddY mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Maltase and Sucrase Inhibitory Constituents from Rhodiola crenulata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. abcam.com [abcam.com]
- 14. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 15. research.monash.edu [research.monash.edu]
Troubleshooting & Optimization
Solubility of acarbose sulfate in different laboratory solvents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility of acarbose sulfate in common laboratory solvents. It includes frequently asked questions (FAQs), troubleshooting guides for solubility experiments, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Is there quantitative solubility data available for this compound in various laboratory solvents?
A: Extensive searches of available literature and supplier data did not yield specific quantitative solubility data (e.g., in mg/mL) for this compound in a range of common laboratory solvents. However, several sources confirm that this compound is soluble in Dimethyl Sulfoxide (DMSO)[1][2][3].
For reference, quantitative solubility data for the non-sulfated form, acarbose , is available and summarized in the table below. It is crucial to note that the addition of a sulfate group can significantly alter the physicochemical properties of a molecule, including its solubility. Therefore, the provided data for acarbose should be used as a preliminary guide only, and experimental determination of this compound solubility is highly recommended.
Q2: What is the best solvent to prepare a stock solution of this compound?
A: Based on available information, Dimethyl Sulfoxide (DMSO) is a reliable solvent for dissolving this compound[1][2][3]. For biological experiments, it is common practice to prepare a concentrated stock solution in DMSO and then make further dilutions into aqueous buffers or isotonic saline[4].
Q3: I am observing variability in my solubility experiments. What could be the cause?
A: Variability in solubility data can arise from several factors, including temperature fluctuations, inaccuracies in solution preparation, insufficient equilibration time, and issues with the analytical method used for quantification. Refer to the troubleshooting guide below for a more detailed breakdown of potential issues and their solutions.
Q4: How long are aqueous solutions of acarbose stable?
Solubility Data for Acarbose (Non-sulfated)
Disclaimer: The following data is for acarbose , not this compound. The solubility of this compound may differ significantly. This table is intended for reference purposes only.
| Solvent | Solubility (mg/mL) | Reference |
| Water | 100 - 150 | |
| Water | 64.52 | [5] |
| Dimethyl Sulfoxide (DMSO) | ~20 | [4] |
| Dimethyl Sulfoxide (DMSO) | 64.52 | [5] |
| Dimethylformamide (DMF) | ~20 | [4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 | [4] |
| Ethanol | 50 |
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of a compound like this compound in a specific solvent.
Materials:
-
This compound powder
-
Selected laboratory solvent (e.g., Water, PBS, Ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated balance and pipettes
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or use a magnetic stir bar to agitate the mixture.
-
Maintain a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to determine the time to equilibrium in a preliminary experiment by measuring the concentration at different time points until it plateaus[6].
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully separate the saturated supernatant from the solid material by either centrifugation or filtration. If using filtration, ensure the filter material does not adsorb the compound.
-
-
Quantification:
-
Dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mM).
-
Troubleshooting Guide for Solubility Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not dissolve completely | Insufficient solvent volume. | Increase the solvent volume or decrease the amount of compound. |
| Poor intrinsic solubility of the compound in the chosen solvent. | Try a different solvent or a co-solvent system. For aqueous solutions, consider adjusting the pH. | |
| Insufficient agitation or equilibration time. | Increase the shaking speed or extend the equilibration time. | |
| Precipitation occurs after initial dissolution | The initial solution was supersaturated. | This is common in kinetic solubility measurements. For equilibrium solubility, ensure sufficient equilibration time for the true solubility to be reached. |
| Change in temperature or solvent composition (e.g., evaporation). | Maintain a constant temperature and keep vials tightly sealed. | |
| The compound is unstable in the solvent. | Prepare fresh solutions and analyze them promptly. Conduct stability studies if necessary. | |
| High variability in results | Inconsistent temperature control. | Ensure the temperature of the shaker/incubator is stable and uniform. |
| Inaccurate weighing or pipetting. | Calibrate balances and pipettes regularly. | |
| Incomplete separation of solid from the supernatant. | Ensure complete sedimentation after centrifugation or use a fine-pore filter. | |
| Adsorption of the compound to vials or filter materials. | Use low-binding materials and pre-condition filters if necessary. | |
| Low recovery of the compound | Degradation of the compound in the solvent. | Analyze samples at different time points to check for stability. Consider using a different solvent or adjusting the pH. |
| Adsorption to surfaces. | Use silanized glassware or polypropylene tubes. |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the equilibrium solubility of a compound using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
References
Potential off-target effects of acarbose sulfate in cellular studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of acarbose sulfate in cellular studies.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of acarbose and this compound?
Acarbose and its sulfate derivative are primarily known as competitive, reversible inhibitors of alpha-glucosidase enzymes located in the brush border of the small intestine.[1][2] They also inhibit pancreatic alpha-amylase.[1][3] This inhibition delays the digestion of complex carbohydrates into absorbable monosaccharides, thereby reducing postprandial hyperglycemia.[2][3]
Q2: Are there any known or potential off-target effects of acarbose observed in cellular studies?
Yes, several studies on acarbose suggest potential off-target effects beyond its primary role as an alpha-glucosidase inhibitor. These include:
-
Modulation of Endothelial Cell Function: Acarbose has been shown to promote wound healing and angiogenesis in diabetic mice by activating the Akt/eNOS signaling pathway in endothelial progenitor cells (EPCs).[4][5][6]
-
Alteration of Gut Microbiota: As acarbose is minimally absorbed and acts locally in the gastrointestinal tract, it can significantly alter the composition and metabolism of the gut microbiome.[7]
-
Antibacterial Properties: In silico and in vitro studies suggest that acarbose may possess antibacterial activity by binding to the catalytic site of bacterial peptide deformylase, an essential enzyme for bacterial protein maturation.[8][9]
-
Effects on Vascular Smooth Muscle Cells (VSMCs): Acarbose has been observed to inhibit TNF-α-induced proliferation and migration of vascular smooth muscle cells.[10]
-
Influence on Nutrient Signaling Pathways: Acarbose may impact aging-related nutrient signaling pathways, potentially involving insulin/IGF-1 receptors and ATF4.[11]
Q3: What is the difference between acarbose and this compound in terms of cellular effects?
Currently, there is limited specific research directly comparing the off-target cellular effects of acarbose versus this compound. This compound is described as an alpha-glucosidase inhibitor, similar to acarbose.[10] It is plausible that they share similar off-target activities, but further investigation is required to delineate any differences in their potency, specificity, and cellular mechanisms. When designing experiments, it is crucial to consider that the sulfate group may alter the molecule's polarity, solubility, and interaction with cellular components compared to the non-sulfated form.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when studying the off-target effects of this compound in cellular experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no observable cellular effect | Inappropriate Cell Model: The chosen cell line may not express the off-target protein of interest or possess the relevant signaling pathway. | - Verify the expression of the putative off-target in your cell line using techniques like Western blot, qPCR, or immunofluorescence. - Select a cell line known to be responsive to the signaling pathway you are investigating (e.g., endothelial cells for angiogenesis studies). |
| Incorrect Dosage: The concentration of this compound may be too low to elicit an off-target effect or too high, causing general cytotoxicity. | - Perform a dose-response curve to determine the optimal concentration range. Start with concentrations reported in the literature for acarbose (e.g., 1-10 µM for cellular studies) and adjust as needed.[10] - Conduct a cell viability assay (e.g., MTT, LDH) to rule out cytotoxicity at the tested concentrations. | |
| Solubility Issues: this compound may not be fully dissolved in the cell culture medium, leading to inaccurate concentrations. | - Check the solubility information provided by the manufacturer. - Consider using a different solvent if compatible with your cell culture system, although water is the preferred solvent for acarbose.[12] - Ensure complete dissolution before adding to the culture medium. | |
| High background or non-specific effects in assays | Interference with Assay Components: Acarbose, being a carbohydrate-like molecule, might interfere with certain assay reagents or detection methods. | - Run appropriate controls, including a vehicle control (the solvent used to dissolve this compound) and a no-treatment control. - Test for direct interference of this compound with your assay readout in a cell-free system.[13] |
| Contamination of this compound: The compound itself may be impure, leading to unexpected cellular responses. | - Use a high-purity grade of this compound from a reputable supplier. - If possible, verify the purity and identity of the compound using analytical methods like HPLC or mass spectrometry. | |
| Difficulty in interpreting signaling pathway data | Complex Biological Response: Cellular signaling is intricate, and this compound might be affecting multiple pathways simultaneously. | - Use specific inhibitors or activators of the suspected signaling pathway to confirm the involvement of key components. For example, using an Akt inhibitor like MK-2206 can help verify the role of the Akt pathway.[4] - Employ multiple downstream readouts to get a more comprehensive picture of the pathway's activation or inhibition. |
| Variability between experimental replicates | Inconsistent Experimental Conditions: Minor variations in cell density, incubation time, or reagent preparation can lead to significant differences in results. | - Standardize all experimental protocols meticulously. - Ensure consistent cell passage numbers and confluency at the time of treatment. - Prepare fresh solutions of this compound for each experiment. |
Quantitative Data Summary
The following table summarizes quantitative data from studies on acarbose, which may serve as a reference for designing experiments with this compound.
| Effect | Model System | Concentration/Dose | Observed Effect | Reference |
| Inhibition of VSMC proliferation and migration | A7r5 cells (rat aortic smooth muscle) | 1, 2, and 3 µM | Dose-dependent inhibition of TNF-α-induced proliferation and migration. | [10] |
| Decreased senescence markers in VSMCs | A7r5 cells | 1, 2, and 3 µM | Dose-dependent decrease in β-galactosidase and Ras expression. | [10] |
| Increased p-AMPK expression in VSMCs | A7r5 cells | 1, 2, and 3 µM | Dose-dependent increase in p-AMPK expression. | [10] |
| Inhibition of bacterial growth | Bacteroides thetaiotaomicron | 50 µM | IC50 for growth in starch. | [7] |
| Inhibition of bacterial growth | Bacteroides ovatus | 50 µM | IC50 for growth in starch. | [7] |
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Endothelial Progenitor Cell (EPC) Function (Adapted from Han et al., 2017)[4]
-
Cell Culture: Culture bone marrow-derived EPCs in EGM-2 medium.
-
High Glucose Treatment: To mimic diabetic conditions, expose EPCs to high glucose (e.g., 33 mM) for 48 hours.
-
This compound Treatment: Treat the high-glucose-exposed EPCs with varying concentrations of this compound (e.g., 1-10 µM) for 24 hours.
-
Tube Formation Assay:
-
Coat a 96-well plate with Matrigel.
-
Seed the treated EPCs onto the Matrigel.
-
Incubate for 6-12 hours.
-
Quantify tube formation by measuring the total tube length or the number of branch points using microscopy and image analysis software.
-
-
Western Blot Analysis for Akt/eNOS Pathway:
-
Lyse the treated EPCs and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), total eNOS, and phosphorylated eNOS (p-eNOS).
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the activation state of the Akt/eNOS pathway.
-
Protocol 2: Assessing the Antibacterial Activity of this compound (Adapted from studies on acarbose's effect on gut bacteria)[7]
-
Bacterial Strains: Use relevant bacterial strains, such as Bacteroides thetaiotaomicron or Escherichia coli.
-
Growth Medium: Culture bacteria in a minimal medium supplemented with a specific carbohydrate source (e.g., starch) that requires alpha-glucosidase activity for metabolism.
-
This compound Treatment: Add a range of this compound concentrations to the bacterial cultures at the time of inoculation.
-
Growth Curve Analysis:
-
Incubate the cultures in a microplate reader at an appropriate temperature (e.g., 37°C).
-
Measure the optical density (OD) at 600 nm at regular intervals over 24-48 hours.
-
Plot the growth curves and determine the minimum inhibitory concentration (MIC) or the IC50 value of this compound.
-
-
Control Experiments:
-
Include a positive control with a known antibiotic.
-
Include a negative control with no this compound.
-
Test the effect of this compound on bacterial growth in a medium with a simple sugar (e.g., glucose) that does not require alpha-glucosidase for utilization to confirm the off-target effect is not due to primary enzyme inhibition.
-
Visualizations
Caption: Workflow for investigating the effect of this compound on EPC function.
Caption: Proposed signaling pathway for acarbose's effect on endothelial cells.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Acarbose Accelerates Wound Healing via Akt/eNOS Signaling in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acarbose Accelerates Wound Healing via Akt/eNOS Signaling in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acarbose Impairs Gut Bacteroides Growth by Targeting Intracellular GH97 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acarbose Potentially Binds to the Type I Peptide Deformylase Catalytic Site and Inhibits Bacterial Growth: An In Silico and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acarbose Sulfate for In Vivo Animal Studies
Welcome to the technical support center for the utilization of acarbose sulfate in in vivo animal research. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental protocols, troubleshooting common issues, and understanding the molecular mechanisms of acarbose.
Frequently Asked Questions (FAQs)
Q1: What is the difference between acarbose and this compound?
A1: In the context of in vivo research, the active compound is acarbose. "this compound" may refer to a salt form of the compound or a metabolite.[1][2] The vast majority of published preclinical and clinical studies refer to the administration of acarbose. For experimental purposes, it is crucial to use research-grade acarbose and to note the specific formulation in your records.
Q2: What is the primary mechanism of action of acarbose in vivo?
A2: Acarbose is an alpha-glucosidase inhibitor.[3] It competitively and reversibly inhibits alpha-glucosidase enzymes in the brush border of the small intestine.[4][5] This action delays the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing the postprandial (after-meal) rise in blood glucose levels.[3]
Q3: What are the common animal models used in acarbose research?
A3: A variety of animal models have been used to study the effects of acarbose, including mice (e.g., db/db, SAMP8, C57BL/6J), rats (e.g., Zucker, Wistar), and dogs.[1][2][6][7][8] The choice of model depends on the specific research question, such as investigating type 2 diabetes, aging, or metabolic syndrome.
Q4: How should acarbose be prepared for in vivo administration?
A4: Acarbose can be administered through various methods, including mixed in the diet, dissolved in drinking water, or by oral gavage. For oral gavage, acarbose can be dissolved in water or a suitable vehicle like saline. It is important to ensure the stability of the solution, as acarbose is hygroscopic.[9][10] For dietary administration, acarbose is typically incorporated into the chow at a specified concentration (e.g., parts per million).[11]
Q5: What are the expected physiological effects of acarbose in animal models?
A5: The primary effect is a reduction in postprandial hyperglycemia.[12] Other reported effects include improved insulin sensitivity, changes in the gut microbiota composition, increased production of short-chain fatty acids, and potential anti-inflammatory and cardiovascular benefits.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent blood glucose readings | Improper fasting of animals, variability in food consumption (for dietary administration), timing of blood collection. | Ensure a consistent fasting period before glucose measurement. For dietary administration, monitor food intake to ensure consistent dosing. Standardize the timing of blood collection relative to acarbose administration and feeding. |
| Gastrointestinal side effects (e.g., soft stools, diarrhea) | Fermentation of undigested carbohydrates in the colon.[4] | Start with a lower dose of acarbose and gradually increase to the target concentration.[11] Ensure the diet is appropriate and consistent across all experimental groups. |
| Animal aversion to acarbose-containing diet or water | Taste of the compound. | For dietary administration, thoroughly mix the acarbose into the chow to ensure uniform distribution. If administering in drinking water, a gradual introduction of the acarbose solution may help with acclimatization. Alternative administration methods like oral gavage can provide a precise dose.[15] |
| No significant effect on blood glucose | Incorrect dosage, improper administration timing, diet composition. | Re-evaluate the dosage based on the animal model and study objectives (see tables below). Acarbose should be administered with the first bite of a meal for maximal effect.[16] The carbohydrate content of the diet can influence the efficacy of acarbose.[17] |
| Hypoglycemia | Acarbose monotherapy does not typically cause hypoglycemia.[18] However, when used in combination with other anti-diabetic agents like sulfonylureas or insulin, the risk of hypoglycemia is increased.[15] | If hypoglycemia occurs during combination therapy, the dose of the co-administered agent may need to be reduced.[15] For treating mild to moderate hypoglycemia, use oral glucose (dextrose), as the absorption of sucrose is inhibited by acarbose.[16][19] |
Quantitative Data from In Vivo Studies
Table 1: Acarbose Dosages and Effects in Rodent Models
| Animal Model | Acarbose Concentration/Dose | Administration Route | Key Findings | Reference |
| db/db Mice | 50 mg/kg/day | Oral gavage | Significantly decreased blood glucose. | [3] |
| SAMP8 Mice | 20 mg/kg/day | In drinking water | Ameliorated age-related behavioral and biochemical changes. | [2] |
| C57BL/6J Mice | 400 ppm in diet | Dietary | Altered gut microbiome and increased short-chain fatty acid production. | [17][20] |
| Zucker Rats | 20 or 40 mg/100 g diet | Dietary | Dose-dependent reductions in insulin and blood glucose. | [1] |
| Wistar Rats | 40 mg/100 g food | Dietary | Prevented high carbohydrate diet-induced increases in liver and heart glycogen. | [21] |
| Diabetic Rats | 0.7-5.6 mg/kg body weight | Intraduodenal bolus | Dose-dependent depression of sucrose absorption. | [22] |
Table 2: Acarbose Dosages and Effects in Other Animal Models
| Animal Model | Acarbose Dose | Administration Route | Key Findings | Reference |
| Dogs (≤ 10 kg) | 25 mg/meal for 2 weeks, then 50 mg/meal for 6 weeks | Oral | Significantly lower mean preprandial and 8-hour mean serum glucose concentrations. | [7] |
| Dogs (> 10 kg) | 50 mg/meal for 2 weeks, then 100 mg/meal for 6 weeks | Oral | Significantly lower mean preprandial and 8-hour mean serum glucose concentrations. | [7] |
Experimental Protocols
Protocol 1: Dietary Administration of Acarbose in Mice
-
Dose Calculation: Determine the desired dose in parts per million (ppm) based on previous studies (e.g., 400 ppm or 1000 ppm).[8][11] 1000 ppm is equivalent to 1g of acarbose per 1 kg of chow.
-
Diet Preparation:
-
Obtain powdered rodent chow.
-
Accurately weigh the required amount of acarbose.
-
In a fume hood, thoroughly mix the acarbose powder with the powdered chow using a laboratory mixer until a homogenous mixture is achieved.
-
The diet can then be provided to the animals ad libitum.
-
-
Acclimatization: Allow a period of acclimatization to the powdered diet before introducing the acarbose-containing chow.
-
Monitoring: Monitor daily food intake to estimate the actual dose of acarbose consumed by each animal. Also, monitor body weight and general health status.
Protocol 2: Oral Gavage Administration of Acarbose in Rats
-
Solution Preparation:
-
Calculate the required dose of acarbose in mg/kg based on the animal's body weight.
-
Prepare a stock solution of acarbose in sterile water or 0.9% saline. Ensure the acarbose is fully dissolved.
-
The final volume for oral gavage should be appropriate for the size of the rat (typically 1-5 mL/kg).
-
-
Animal Handling:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the correct length for gavage needle insertion.
-
-
Administration:
-
Use a proper-sized, ball-tipped gavage needle.
-
Carefully insert the needle into the esophagus. Do not force the needle if resistance is met.
-
Slowly administer the acarbose solution.
-
-
Post-Administration:
-
Return the animal to its cage and monitor for any signs of distress.
-
Ensure the gavage is performed at a consistent time each day, preferably just before feeding.
-
Signaling Pathways and Mechanisms
Acarbose and Gut-Related Signaling
Acarbose's primary action in the small intestine leads to an increased delivery of undigested carbohydrates to the colon. This has significant downstream effects on gut-related signaling pathways.
Acarbose and Cellular Signaling Pathways
Beyond its effects on glucose absorption, acarbose has been shown to influence intracellular signaling pathways that are crucial for cellular health and function.
Experimental Workflow for Acarbose In Vivo Study
The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of acarbose.
References
- 1. Effects of a glucosidase inhibitor (acarbose, BAY g 5421) on the development of obesity and food motivated behavior in Zucker (fafa) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic acarbose treatment alleviates age-related behavioral and biochemical changes in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acarbose. An update of its pharmacology and therapeutic use in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acarbose. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Metformin, Acarbose and Their Combination on the Serum Visfatin Level in Nicotinamide/Streptozocin-Induced Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the alpha-glucosidase inhibitor acarbose on control of glycemia in dogs with naturally acquired diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lamminglab.medicine.wisc.edu [lamminglab.medicine.wisc.edu]
- 9. JPH10182687A - Stabilization of storage of acarbose - Google Patents [patents.google.com]
- 10. EP0837069A1 - Storage-stabilization method of acarbose - Google Patents [patents.google.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Effects of the alpha-glucosidase inhibitor acarbose on the development of long-term complications in diabetic animals: pathophysiological and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acarbose - Modulation of glycemia, microbiota, and metabolic health | Longevity Protocols [longevity-protocols.com]
- 14. gethealthspan.com [gethealthspan.com]
- 15. drugs.com [drugs.com]
- 16. pdf.hres.ca [pdf.hres.ca]
- 17. The Glucoamylase Inhibitor Acarbose Has a Diet-Dependent and Reversible Effect on the Murine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Acarbose (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 20. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]
- 21. researchgate.net [researchgate.net]
- 22. Effects of graded alpha-glucosidase inhibition on sugar absorption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing gastrointestinal side effects of acarbose in rodent models
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using acarbose in rodent models, with a focus on managing gastrointestinal (GI) side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of acarbose and why does it cause gastrointestinal side effects?
Acarbose is a complex oligosaccharide that competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine.[1][2][3] These enzymes are responsible for breaking down complex carbohydrates (like starch and sucrose) into absorbable monosaccharides such as glucose.[3][4] By delaying carbohydrate digestion and absorption, acarbose reduces the post-meal spike in blood glucose.[1][3]
The GI side effects, such as flatulence, bloating, and diarrhea, occur because undigested carbohydrates pass into the large intestine.[5] There, they are fermented by gut bacteria, leading to the production of gas and short-chain fatty acids (SCFAs), which can cause osmotic diarrhea.[5][6]
Q2: My rodents are experiencing significant diarrhea and weight loss after starting acarbose. What are the immediate steps to take?
Severe GI side effects often indicate that the initial dose is too high. The immediate steps should be:
-
Temporarily reduce or pause the dosage: This allows the animal's gastrointestinal system to recover.
-
Ensure adequate hydration and nutrition: Provide easy access to water and standard chow. If diarrhea is severe, consider hydration support.
-
Monitor animal welfare closely: Check for signs of distress, dehydration, or excessive weight loss.
-
Reintroduce acarbose gradually: Once the symptoms have subsided, restart with a much lower dose and implement a slow dose-escalation protocol.[7][8]
Q3: How can I proactively minimize the gastrointestinal side effects of acarbose in my rodent study?
The most effective strategy is a gradual dose escalation.[7][8] Starting with a low dose allows the rodent's gut microbiome to adapt to the increased carbohydrate load in the colon.[7][8] A typical approach involves starting with a low dose and increasing it every 4 to 8 weeks to reach the desired therapeutic level while minimizing GI disturbances.[1]
Q4: Does the composition of the rodent diet affect the severity of acarbose-induced GI side effects?
Yes, the diet plays a crucial role. A diet high in complex carbohydrates may worsen GI side effects because more undigested starch will reach the colon, increasing fermentation.[1][7] The effects of acarbose on the gut microbiota are highly dependent on the diet.[7][8] For example, a high-starch diet combined with a high dose of acarbose (400 ppm) was shown to significantly alter the gut microbiota in mice.[7][9]
Q5: Can modulating the gut microbiota, for instance with probiotics, help alleviate the side effects?
Acarbose itself significantly alters the gut microbiota, often leading to an increase in beneficial bacteria like Bifidobacterium and Lactobacillus.[10][11][12] These changes can increase the production of beneficial SCFAs like butyrate.[7][9] While direct studies on co-administering specific probiotics to reduce acarbose side effects in rodents are not extensively detailed in the provided results, the principle of modulating gut flora is sound. The combination of metformin with prebiotics and probiotics has been proposed as a way to reduce its GI side effects.[13] Given that acarbose's effects are mediated by gut bacteria, exploring the use of specific probiotics could be a valid experimental approach.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Severe Diarrhea / Loose Stool | Dose is too high for initial tolerance. | Immediately reduce the dose or temporarily halt administration. Reintroduce at a lower concentration and follow a gradual dose-escalation protocol.[1] Diarrhea was noted in diabetic rats treated with acarbose.[14] |
| Flatulence and Abdominal Bloating | Increased fermentation of undigested carbohydrates in the colon. | This is an expected side effect.[1][5] It can be minimized by starting with a low dose and increasing it slowly over several weeks.[15] A high carbohydrate diet may worsen these effects.[1] |
| Reduced Food Intake and Weight Loss | Initial GI discomfort. | This is common at the beginning of treatment.[16] Monitor the animals closely. Food intake often normalizes as the gut adapts. If weight loss is significant, reduce the acarbose dose. |
| Inconsistent Glycemic Control | Interaction with diet; variable food intake due to GI discomfort. | Ensure consistent timing of acarbose administration with meals (e.g., given with the first bite of food).[1][2] Stabilize diet and manage GI side effects to ensure consistent food consumption. |
| Variable Response Across Animals | Natural variation in gut microbiota. | Acknowledge that individual differences in gut microbiome composition can lead to varied responses. Ensure proper randomization of animals to treatment groups. |
Experimental Protocols
Protocol 1: Gradual Dose Escalation for Acarbose Administration in Mice
This protocol is designed to minimize gastrointestinal intolerance by allowing the gut microbiome to adapt.
-
Acclimatization (1 Week): House mice in their designated environment with free access to standard chow and water to allow them to adapt to the housing conditions.
-
Baseline Measurements: Record baseline body weight and food/water intake for 3-5 days before starting treatment.
-
Week 1-2 (Low Dose): Start with a low dose of acarbose. A study in mice showed that a low dose (25 ppm or 25 mg/kg of food) did not significantly alter the fecal microbiota compared to controls.[7][9] This can be a good starting point. Mix the calculated amount of acarbose thoroughly into the powdered rodent chow.
-
Week 3-4 (Intermediate Dose): If the animals tolerate the initial dose well (i.e., minimal diarrhea or weight loss), increase the dose. For example, you could increase to 100-200 ppm.
-
Week 5+ (Target Dose): Increase to the final target dose (e.g., 400 ppm or higher, as used in several mouse studies).[7][8][17]
-
Monitoring: Throughout the study, monitor the following daily or several times a week:
-
Animal Health: General appearance, activity levels.
-
GI Effects: Stool consistency (using a fecal scoring system), presence of bloating.
-
Body Weight: To detect significant weight loss.
-
Food and Water Intake.
-
Quantitative Data Summary
Table 1: Acarbose Dosage and Effects in Rodent Models
| Rodent Model | Acarbose Dose | Diet | Key Findings & Side Effects | Reference |
| C57BL/6 Mice | 25 ppm (low dose) | High-Starch | No significant change in gut microbiota. | [7][9] |
| C57BL/6 Mice | 400 ppm (high dose) | High-Starch | Substantial change in microbiota (increased Bacteroidaceae, Bifidobacteriaceae); increased fecal butyrate. | [7][9] |
| HET3 Mice | 400, 1000, 2500 ppm | Not specified | Increased median lifespan, particularly in males. | [17] |
| Zucker (fa/fa) Rats | 20 mg or 40 mg / 100g diet | Maintenance diet | Dose-dependent reductions in insulin and blood glucose. Initial reduction in food intake. | [16] |
| Alloxan-diabetic Rats | 50 mg / 100g chow | Rat chow | Reduced blood glucose levels. Diarrhea was observed. | [14] |
| Wistar Rats (diabetic) | 40 mg / 100g diet | Normal rat diet | Reduced fasting blood glucose and glycated hemoglobin. | [18] |
Visualizations
Mechanism of Acarbose Action and Side Effects
The following diagram illustrates how acarbose works and the downstream effects that lead to both therapeutic action and gastrointestinal side effects.
References
- 1. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. A risk-benefit appraisal of acarbose in the management of non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acarbose impairs gut Bacteroides growth by targeting intracellular glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Glucoamylase Inhibitor Acarbose Has a Diet-Dependent and Reversible Effect on the Murine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]
- 9. The Glucoamylase Inhibitor Acarbose Has a Diet-Dependent and Reversible Effect on the Murine Gut Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Acarbose on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drc.bmj.com [drc.bmj.com]
- 12. Frontiers | Effects of Oral Glucose-Lowering Agents on Gut Microbiota and Microbial Metabolites [frontiersin.org]
- 13. Gastrointestinal adverse effects of old and new antidiabetics: How do we deal with them in real life? | Revista de Gastroenterología de México [revistagastroenterologiamexico.org]
- 14. Effect of long-term treatment with insulin and/or acarbose on glomerular basement membrane thickening in alloxan-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medsinfo.com.au [medsinfo.com.au]
- 16. Effects of a glucosidase inhibitor (acarbose, BAY g 5421) on the development of obesity and food motivated behavior in Zucker (fafa) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acarbose improves health and lifespan in aging HET3 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of Metformin, Acarbose and Their Combination on the Serum Visfatin Level in Nicotinamide/Streptozocin-Induced Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Acarbose on Liver Function Tests in Research Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of acarbose on liver function in animal models.
Troubleshooting Guides
Issue 1: Unexpected Elevations in Liver Enzymes (ALT, AST)
Potential Cause: Potentiation of Hepatotoxicity
Some studies in rats suggest that acarbose, particularly at higher doses, may induce the hepatic enzyme Cytochrome P450 2E1 (CYP2E1).[1] This induction could potentiate the hepatotoxicity of other substances that are metabolized by this enzyme.
Troubleshooting Steps:
-
Review Co-administered Substances: Scrutinize all compounds, vehicle components, and even dietary ingredients for known CYP2E1 substrates or inducers.
-
Assess Animal Model: Certain animal models may have underlying conditions that make them more susceptible to liver injury.
-
Dose-Response Study: If feasible, conduct a dose-response study with acarbose to determine if the enzymatic elevations are dose-dependent.
-
CYP2E1 Activity Assay: Consider measuring hepatic CYP2E1 activity in your animal model to confirm induction.
Issue 2: No Change or a Decrease in Liver Enzymes in a Disease Model
Potential Cause: Amelioration of Underlying Liver Pathology
In animal models of non-alcoholic steatohepatitis (NASH), acarbose has been shown to attenuate liver damage.[2][3] This can lead to a reduction in steatosis, inflammation, and consequently, a decrease or normalization of liver enzymes.
Troubleshooting Steps:
-
Confirm Disease Model Pathology: Ensure that your disease model is consistently inducing the expected liver pathology and associated enzyme elevations in the control group.
-
Histopathological Analysis: Correlate liver enzyme data with histological findings. A reduction in enzymes should correspond to an improvement in liver tissue morphology.
-
Investigate Anti-inflammatory Markers: Acarbose has been shown to reduce TNF-alpha in the liver, which is a marker of inflammation.[2] Measuring such markers can provide additional evidence for the therapeutic effect.
Issue 3: Discrepancy Between Your Results and Published Literature
Potential Cause: Differences in Experimental Conditions
The conflicting reports on acarbose's effect on liver enzymes in animal studies—ranging from a decrease in ALT in diabetic mice to potentiation of injury in rats—highlight the sensitivity of the outcomes to the experimental setup.[1][4]
Troubleshooting Steps:
-
Compare Experimental Protocols: Meticulously compare your protocol with published studies, paying close attention to:
-
Animal Species and Strain: Different species and strains can have varying metabolic responses.
-
Acarbose Formulation and Dose: Ensure the form of acarbose and the administered dose are comparable.
-
Dietary Composition: The composition of the animal feed can significantly impact liver metabolism.
-
Duration of Treatment: The length of acarbose administration can influence the observed effects.
-
-
Consider the "Acarbose Sulfate" Moiety: The initial query specified "this compound." However, the available scientific literature predominantly focuses on "acarbose." If you are using a sulfated form, its pharmacokinetic and pharmacodynamic properties may differ, and this could be a novel area of investigation.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of acarbose on liver function tests in healthy research animals?
A1: In healthy animals, the impact of acarbose on liver function tests is not definitively established and may be minimal at standard doses. However, one study in rats showed that high doses of acarbose alone could increase ALT and AST levels, possibly through the induction of CYP2E1.[1]
Q2: How does acarbose affect the liver in animal models of metabolic disease?
A2: In a mouse model of alloxan-induced diabetes, acarbose led to a decrease in ALT activity, with no significant change in AST.[4][5] In a rat model of diet-induced non-alcoholic steatohepatitis (NASH), acarbose attenuated liver steatosis and inflammation.[2][3]
Q3: Is there a known mechanism for acarbose-induced liver effects in animals?
A3: Two potential and somewhat conflicting mechanisms have been proposed based on animal studies:
-
Induction of CYP2E1: In some contexts, acarbose may increase the expression of this enzyme, which can enhance the toxicity of other compounds.[1]
-
Attenuation of NASH: Acarbose has been shown to reduce hepatic steatosis, inflammation (by decreasing TNF-alpha), and CYP2E1 mRNA in a rat model of NASH.[2][6]
Q4: Are there any reports on "this compound" and liver function in animals?
A4: Based on a comprehensive review of the available scientific literature, there are no specific studies investigating the impact of "this compound" on liver function tests in research animals. The existing research focuses on acarbose. The effects of a sulfated form of acarbose could differ and would require dedicated investigation.
Data Presentation
Table 1: Summary of Acarbose Effects on Liver Enzymes in Rodent Models
| Animal Model | Species | Acarbose Dose | Duration | Effect on ALT | Effect on AST | Reference |
| Alloxan-induced diabetic | Mice (CBA) | 0.1% in chow | 7 days | Decreased | No change | [4][5] |
| Healthy | Rats (Sprague-Dawley) | 40-80 mg/100g diet | 3 weeks | Increased (potentiated CCl4 & AP toxicity) | Increased (potentiated CCl4 & AP toxicity) | [1] |
| High-fat diet-induced NASH | Rats | 200 mg/1000 calories | 3 weeks | Not explicitly quantified, but attenuated liver damage | Not explicitly quantified, but attenuated liver damage | [2] |
Experimental Protocols
Protocol 1: Acarbose Administration in a Mouse Model of Diabetes
This protocol is based on the methodology described by Petlevski et al. (2006).[4][5]
-
Animal Model: Male CBA mice.
-
Induction of Diabetes: A single intravenous injection of alloxan monohydrate (75 mg/kg body mass).
-
Acarbose Preparation: Acarbose is mixed into standard laboratory chow at a concentration of 0.1% (m/m).
-
Treatment Groups:
-
Control (non-diabetic) on standard chow.
-
Diabetic on standard chow.
-
Control (non-diabetic) on 0.1% acarbose chow.
-
Diabetic on 0.1% acarbose chow.
-
-
Duration: 7 days.
-
Liver Function Testing: At the end of the treatment period, animals are euthanized, and liver tissue is collected for the analysis of ALT and AST activities.
Protocol 2: Evaluation of Acarbose in a Rat Model of NASH
This protocol is based on the methodology described by Lieber et al. (2004).[2]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of NASH: Ad libitum feeding of a high-fat diet (71% of calories from fat).
-
Acarbose Preparation: Acarbose is incorporated into the high-fat diet at a dose of 200 mg per 1000 calories.
-
Treatment Groups:
-
High-fat diet only.
-
High-fat diet with acarbose.
-
-
Duration: 3 weeks.
-
Liver Function Assessment:
-
Histopathology: Liver sections are stained with hematoxylin-eosin to assess steatosis and inflammation.
-
Biochemical Analysis: Liver tissue is analyzed for markers of inflammation (TNF-alpha mRNA and protein) and fibrosis (collagen).
-
Enzyme Analysis: Hepatic CYP2E1 mRNA and protein levels are measured.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: A diagram illustrating the divergent effects of acarbose on the liver in different animal models.
Caption: A troubleshooting workflow for unexpected liver function test results in animal studies with acarbose.
References
- 1. Acarbose alone or in combination with ethanol potentiates the hepatotoxicity of carbon tetrachloride and acetaminophen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acarbose attenuates experimental non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of acarbose on alanine aminotransferase and aspartate aminotransferase activities in the liver of control and diabetic CBA mice [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Reproducibility of Acarbose Inhibition Data
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the reproducibility of acarbose inhibition data. Adherence to standardized protocols and a thorough understanding of potential experimental variables are critical for obtaining reliable and comparable results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between acarbose and acarbose sulfate?
Acarbose is the active pharmaceutical ingredient, a complex oligosaccharide that acts as an alpha-glucosidase inhibitor.[1][2] this compound, along with other conjugates, is a major metabolite of acarbose formed in the gastrointestinal tract.[3][4] It is important to note that acarbose itself is the primary agent responsible for the therapeutic inhibition of alpha-glucosidases.[3]
Q2: What is the mechanism of action of acarbose?
Acarbose competitively and reversibly inhibits alpha-glucosidase enzymes located in the brush border of the small intestine.[1][5][6] These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. By inhibiting these enzymes, acarbose delays carbohydrate digestion and absorption, leading to a reduced postprandial increase in blood glucose levels.[5][6] Acarbose also inhibits pancreatic alpha-amylase, which breaks down complex starches into oligosaccharides.[1]
Q3: What are the key factors affecting the reproducibility of acarbose inhibition data?
The reproducibility of acarbose IC50 values can be significantly influenced by various experimental conditions. Key factors include the source of the alpha-glucosidase enzyme (e.g., from Saccharomyces cerevisiae, rat intestine), the concentration of the enzyme and the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside - pNPG), incubation time, temperature, and the pH and composition of the buffer.[7][8][9] Minor modifications in these parameters can lead to large variations in the measured IC50 values.[8]
Q4: How should acarbose be stored to ensure its stability?
Acarbose is a hygroscopic substance, meaning it readily absorbs moisture from the air.[10][11] This can affect its stability and potency. It is crucial to store acarbose in a tightly sealed container in a dry environment, protected from moisture.[10][12] For aqueous solutions, it is recommended to prepare them fresh and not store them for more than one day.[13]
Troubleshooting Guide
This guide addresses common issues encountered during acarbose inhibition experiments in a question-and-answer format.
Problem 1: High variability in IC50 values between experiments.
-
Question: We are observing significant differences in our calculated IC50 values for acarbose across different experimental runs. What could be the cause?
-
Answer: High variability in IC50 values is a common issue and can stem from several sources.[7][8] Ensure that the following parameters are strictly controlled in every experiment:
-
Enzyme and Substrate Concentrations: Use consistent concentrations of both the alpha-glucosidase enzyme and the substrate (pNPG). It is recommended to determine the Michaelis-Menten constant (Km) for your specific enzyme and substrate and to use a substrate concentration at or below the Km for competitive inhibition studies.[8][14]
-
Incubation Time and Temperature: Adhere to a precise incubation time and maintain a constant temperature (e.g., 37°C).[8][15][16]
-
Buffer Conditions: The pH and ionic strength of the buffer can influence enzyme activity and inhibitor binding. Use a consistent buffer system (e.g., 0.1 M potassium phosphate buffer, pH 6.8).[9][16]
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of all reagents, especially for serial dilutions of acarbose.
-
Problem 2: No yellow color development in the colorimetric assay.
-
Question: In our alpha-glucosidase inhibition assay using pNPG as a substrate, we are not observing the expected yellow color development, even in the control wells without an inhibitor. What is wrong?
-
Answer: The yellow color in this assay is due to the formation of p-nitrophenol (pNP) upon the enzymatic cleavage of pNPG. The lack of color can be due to several reasons:
-
Inactive Enzyme: The alpha-glucosidase may have lost its activity due to improper storage or handling.[17] Always store the enzyme according to the manufacturer's instructions, typically at -20°C, and avoid repeated freeze-thaw cycles.[18]
-
Incorrect pH: The yellow color of p-nitrophenol is pH-dependent and is only visible at a pH greater than 5.9.[17] If your assay buffer has a lower pH, you will need to add a stop solution with a basic pH (e.g., 0.1 M sodium carbonate) to visualize the color.[16][19]
-
Substrate Degradation: The pNPG substrate may have degraded. Ensure it is stored correctly and prepare fresh solutions as needed.
-
Problem 3: Acarbose shows lower than expected inhibition.
-
Question: The inhibitory effect of our acarbose standard is much lower than what is reported in the literature. Why might this be happening?
-
Answer: Lower than expected inhibition can be due to:
-
Acarbose Degradation: As mentioned, acarbose is sensitive to moisture.[10][11] Ensure your acarbose stock has been stored properly.
-
Incorrect Concentration: Double-check the calculations for your acarbose stock solution and serial dilutions.
-
Assay Conditions: As detailed in Problem 1, suboptimal assay conditions can affect the apparent inhibitory activity. For example, using a very high substrate concentration can overcome the competitive inhibition by acarbose, leading to a higher apparent IC50.[20]
-
Solvent Effects: If dissolving acarbose in an organic solvent like DMSO, ensure the final concentration of the solvent in the assay is low and consistent across all wells, as it can affect enzyme activity.[13]
-
Data Presentation
Reproducible data presentation is crucial for comparing results. All quantitative data should be summarized in clearly structured tables.
Table 1: Example of Reporting Acarbose IC50 Values
| Parameter | Value |
| Enzyme Source | Saccharomyces cerevisiae α-glucosidase |
| Enzyme Concentration | 0.5 U/mL |
| Substrate | p-Nitrophenyl-α-D-glucopyranoside (pNPG) |
| Substrate Concentration | 1.0 mM |
| Buffer | 0.1 M Potassium Phosphate, pH 6.8 |
| Incubation Temperature | 37°C |
| Incubation Time | 20 minutes |
| Acarbose IC50 | X.XX µM (± SD) |
Note: Replace "X.XX" with your experimentally determined value and standard deviation.
Table 2: Influence of Experimental Conditions on Acarbose IC50 Values (Hypothetical Data)
| Enzyme Source | Substrate Conc. (mM) | Temperature (°C) | Incubation Time (min) | Acarbose IC50 (µM) |
| S. cerevisiae | 1.0 | 37 | 20 | 150.5 ± 12.3 |
| S. cerevisiae | 2.0 | 37 | 20 | 250.2 ± 20.1 |
| S. cerevisiae | 1.0 | 25 | 20 | 185.7 ± 15.6 |
| Rat Intestinal | 1.0 | 37 | 20 | 75.3 ± 8.9 |
Experimental Protocols
A detailed and consistent experimental protocol is the foundation of reproducible research.
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol is a generalized method; specific concentrations and incubation times may need to be optimized for your particular enzyme and experimental setup.[8][15][16]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Potassium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a stock solution of acarbose in phosphate buffer. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of your acarbose dilutions or test compound to the respective wells. For the control (100% enzyme activity), add 10 µL of phosphate buffer.
-
Add 25 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the pNPG solution to all wells to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes.
-
-
Stop Reaction:
-
Add 50 µL of 0.1 M sodium carbonate to all wells to stop the reaction.
-
-
Measure Absorbance:
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Calculate Percentage Inhibition:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Determine IC50:
-
Plot the percentage inhibition against the logarithm of the acarbose concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway of Acarbose Action
Caption: Mechanism of action of acarbose in carbohydrate digestion.
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: A typical experimental workflow for an α-glucosidase inhibition assay.
References
- 1. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Acarbose - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acarbose Tablets, USP [dailymed.nlm.nih.gov]
- 5. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acarbose: an alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 10. EP0837069A1 - Storage-stabilization method of acarbose - Google Patents [patents.google.com]
- 11. WO2012093973A2 - Stable acarbose formulations - Google Patents [patents.google.com]
- 12. JPH10182687A - Stabilization of storage of acarbose - Google Patents [patents.google.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 2.3. α-Glucosidase Enzymatic Assay [bio-protocol.org]
- 16. In vitro α-glucosidase inhibitory assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. abcam.cn [abcam.cn]
- 19. researchgate.net [researchgate.net]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Acarbose Technical Support Center: Troubleshooting Degradation in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acarbose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to acarbose degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary ways acarbose can degrade, and how might this affect my experimental results?
A1: Acarbose can degrade through two primary pathways: microbial degradation and chemical instability.
-
Microbial Degradation: In biological systems, particularly in the gut microbiome, bacteria such as Klebsiella grimontii can produce enzymes, like acarbose-preferred glucosidase (Apg), that hydrolyze acarbose.[1][2][3] This enzymatic degradation breaks acarbose down into smaller, inactive molecules, namely acarviosine-glucose and acarviosine.[1] If you are conducting in vivo studies or working with microbial cultures, this degradation pathway can lead to a significant reduction in the effective concentration of acarbose, potentially resulting in diminished or variable therapeutic effects.
-
Chemical Instability: Acarbose is a complex oligosaccharide that is susceptible to chemical degradation under certain storage and experimental conditions. It is particularly sensitive to moisture and oxygen. Improper storage can lead to discoloration (from white to a yellowish-brown) and a decrease in the active ingredient content. In solution, acarbose can be degraded under acidic, alkaline, oxidative, and high-temperature conditions. This chemical degradation can lead to inaccurate quantification, loss of inhibitory activity, and the appearance of unknown peaks in analytical assays, thereby compromising the validity of your experimental data.
Q2: I'm observing unexpected peaks in my HPLC analysis of an acarbose sample. What could be the cause?
A2: The appearance of unexpected peaks in your HPLC chromatogram is often an indication of acarbose degradation or the presence of impurities from its synthesis. These peaks can arise from:
-
Degradation products formed due to improper storage (exposure to humidity and oxygen).
-
Hydrolysis of acarbose into smaller sugar fragments under acidic or alkaline conditions in your experimental buffers or solutions.
-
Oxidative degradation if the sample has been exposed to oxidizing agents.
-
Thermal degradation if the sample has been subjected to high temperatures.
It is crucial to use a validated stability-indicating HPLC method to separate the main acarbose peak from any potential degradation products to ensure accurate quantification.[4][5][6]
Q3: My acarbose solution appears slightly yellow. Is it still usable?
A3: A slight yellow discoloration can be an early sign of acarbose degradation, particularly if the solid compound has been exposed to moisture and air. While a faint color change may not always correlate with a significant loss of activity, it is a warning sign. It is highly recommended to re-qualify the material using a validated analytical method, such as HPLC, to determine its purity and concentration before use. For critical experiments, it is always best to use a fresh, properly stored sample that is a white to light yellow powder.
Troubleshooting Guide: Acarbose Degradation in Experiments
This guide provides solutions to common problems encountered during experiments involving acarbose.
Problem 1: Inconsistent or lower-than-expected inhibitory activity of acarbose in enzymatic assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of Acarbose Stock Solution | - Prepare fresh stock solutions daily. Acarbose in aqueous solutions can be unstable over time.- Store stock solutions at -20°C for short-term storage, but validate stability for your specific buffer conditions.- Avoid repeated freeze-thaw cycles. |
| Improper Storage of Solid Acarbose | - Store solid acarbose in a tightly sealed container in a desiccator at the recommended temperature (typically -20°C) to protect from moisture and oxygen.- If discoloration is observed, perform a purity check using HPLC before use. |
| Incompatibility with Assay Buffer | - Ensure the pH of your assay buffer is within a stable range for acarbose (near neutral). Strong acidic or alkaline conditions can cause hydrolysis.- Be aware of any components in your buffer that could promote degradation (e.g., strong oxidizing or reducing agents). |
| Microbial Contamination | - If working with non-sterile biological samples, be aware of potential microbial degradation.[1][2][3]- Consider adding antimicrobial agents to your buffers if appropriate for your experiment. |
Problem 2: Poor reproducibility of results in cell-based or in vivo experiments.
| Possible Cause | Troubleshooting Steps |
| In Vivo Microbial Degradation | - Acknowledge that gut microbiota can degrade acarbose, leading to inter-individual variations in response.[1][2][3]- When possible, quantify acarbose and its metabolites in relevant biological samples to assess bioavailability. |
| Degradation in Cell Culture Media | - Assess the stability of acarbose in your specific cell culture media over the time course of your experiment.- Prepare fresh acarbose-supplemented media for each experiment. |
| Inconsistent Formulation/Delivery | - Ensure complete dissolution of acarbose in the vehicle for in vivo studies.- For oral administration, be aware that the formulation can influence the rate of dissolution and exposure to gut microbiota. |
Quantitative Data on Acarbose Degradation
The following table summarizes the percentage of acarbose degradation under various forced stress conditions, as determined by a stability-indicating RP-HPLC method. This data can help researchers anticipate potential degradation in their experimental setups.
| Stress Condition | Parameters | % Degradation of Acarbose | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 6.29% | [2] |
| Alkaline Hydrolysis | 0.1 M NaOH | 5.89% | [2] |
| Oxidative Degradation | 3% H₂O₂ | 6.02% | [2] |
| Thermal Degradation | Heat | 4.13% | [2] |
Note: The exact conditions (e.g., temperature, duration) for thermal degradation were not specified in the source.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Acarbose
This protocol provides a general framework for the analysis of acarbose and its degradation products. Specific parameters may need to be optimized for your equipment and samples.[2]
-
Chromatographic System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with UV detection.
-
Column: Zorbax C-18 analytical column (4.6×250 mm; 5 µm).
-
Mobile Phase: A mixture of methanol and 0.1% O-phosphoric acid (60:40 v/v).
-
Flow Rate: 1.2 ml/min.
-
Detection Wavelength: 239 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve the acarbose sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention time for acarbose is approximately 2.972 minutes under these conditions. Degradation products will appear as separate peaks.
Visualizing Degradation Pathways and Workflows
Microbial Degradation Pathway of Acarbose
The following diagram illustrates the enzymatic degradation of acarbose by gut microbiota.
Caption: Microbial degradation of acarbose by the Apg enzyme.
Experimental Workflow for Investigating Acarbose Stability
This workflow outlines the steps to assess the stability of acarbose under different stress conditions.
Caption: Workflow for forced degradation studies of acarbose.
References
- 1. Improvement of Determination Method of Acarbose Tablets by High-Performance Liquid Chromatography with Diode Array Detector [journal11.magtechjournal.com]
- 2. jopcr.com [jopcr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability-Indicating HPLC Method for the Determination of Acarbose in Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Novel Alpha-Glucosidase Inhibitors Versus the Gold Standard, Acarbose
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of novel alpha-glucosidase inhibitors against the established standard, acarbose. It provides an objective analysis of performance, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.
The management of type 2 diabetes mellitus often involves strategies to control postprandial hyperglycemia, the sharp rise in blood glucose after a meal. Alpha-glucosidase inhibitors play a crucial role in this therapeutic area by delaying carbohydrate digestion in the small intestine.[1] Acarbose has long been a cornerstone of this class of drugs.[2] However, the quest for more potent and safer alternatives has led to the discovery and development of a diverse array of novel alpha-glucosidase inhibitors. This guide delves into the validation of these new contenders, offering a comparative lens through which to evaluate their efficacy against acarbose.
Data Presentation: A Quantitative Comparison
The inhibitory potential of a compound against alpha-glucosidase is primarily quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki is a more absolute measure of binding affinity. Lower values for both parameters indicate higher potency.
Below is a summary of reported IC50 and Ki values for acarbose and a selection of recently investigated novel inhibitors. It is important to note that IC50 values for acarbose can vary significantly across studies due to differing experimental conditions such as enzyme source and substrate concentration.[3]
| Inhibitor | Source/Class | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Ki (µM) | Notes |
| Acarbose (Standard) | Microbial | 328 ± 7[4] | 5 ± 0.1[4] | 40.6 (mg/L)[5] | Mixed noncompetitive inhibitor for α-amylase.[6] |
| Compound 3p | Dihydroquinazoline 3-Oxide | 0.78 ± 0.05[7] | - | - | Exhibited the highest activity against α-glucosidase in its series.[7] |
| Compound 3i | Dihydroquinazoline 3-Oxide | 1.01 ± 0.05[7] | 1.18 ± 0.06[7] | - | Showed dual activity against α-glucosidase and α-amylase.[7] |
| Compound 44 | Specs Compound Library | 9.99 ± 0.43[8] | - | 15.39[8] | Identified through virtual screening; noncompetitive inhibitor.[8] |
| Quercetin | Flavonoid | 5.41 (µg/mL) | - | - | Showed inhibitory activity stronger than acarbose.[9] |
| Cinnamoyl Sucrose Ester 9 | Plant-derived | 9 ± 3[4] | 0.8 ± 0.1[4] | - | Over 36-fold more potent than acarbose against α-glucosidase.[4] |
| Hypericin | Anthracene Ketone | 4.66 (mg/L) | - | 9.4 (mg/L)[5] | Reversible and competitive inhibitor.[5] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the validation process, the following diagrams, generated using Graphviz, illustrate the alpha-glucosidase signaling pathway and a typical experimental workflow for inhibitor validation.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to the validation of novel inhibitors. The following are detailed methodologies for key experiments.
In Vitro Alpha-Glucosidase Inhibition Assay (IC50 Determination)
This assay is based on the spectrophotometric measurement of the product formed from the enzymatic cleavage of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) solution (0.1 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test inhibitor and acarbose in phosphate buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells.
-
Add 40 µL of α-glucosidase solution (e.g., 4 U/mL) to each well containing the inhibitor.
-
Incubate the plate at 37°C for 10 minutes to allow for pre-incubation of the enzyme and inhibitor.[10]
-
Initiate the reaction by adding 50 µL of pNPG solution (e.g., 2 mmol/L) to each well.[10]
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).[10][11]
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.[10]
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.[10][11]
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the reaction without the inhibitor and Abs_sample is the absorbance with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Determination of Inhibition Constant (Ki) and Mode of Inhibition
Enzyme kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Procedure:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.
-
Measure the initial reaction velocities (V) at each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]).
-
The pattern of the lines on these plots will indicate the mode of inhibition.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the enzyme for the substrate. For other inhibition types, different equations apply.
In Vivo Validation in Animal Models
In vivo studies are essential to confirm the anti-hyperglycemic effects of a novel inhibitor in a physiological system. A common model is the streptozotocin (STZ)-induced diabetic rat.
Animal Model:
-
Male Wistar or Sprague-Dawley rats.
-
Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. STZ is toxic to the beta cells of the pancreas, leading to hyperglycemia.[12]
Oral Starch or Sucrose Tolerance Test (OSTT):
-
Fast the diabetic rats overnight.
-
Administer the novel inhibitor or acarbose orally at a predetermined dose. A control group receives the vehicle only.
-
After a set time (e.g., 30 minutes), administer a starch or sucrose load orally to all groups.
-
Collect blood samples from the tail vein at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the carbohydrate load.
-
Measure the blood glucose levels using a glucometer.
-
Plot the blood glucose concentration against time. A significant reduction in the area under the curve (AUC) for the treated groups compared to the control group indicates effective α-glucosidase inhibition.
Conclusion
The validation of novel alpha-glucosidase inhibitors is a multi-faceted process that relies on a combination of in vitro and in vivo experimental data. While acarbose remains a valuable therapeutic agent, the research landscape is rich with new compounds demonstrating superior potency and, in some cases, dual inhibitory action against both alpha-glucosidase and alpha-amylase. The methodologies and comparative data presented in this guide are intended to provide a robust framework for the objective evaluation of these next-generation inhibitors, ultimately contributing to the development of more effective treatments for type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. alpha-Glucosidase inhibitors in diabetes: lessons from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A systematic analysis of natural α-glucosidase inhibitors from flavonoids of Radix scutellariae using ultrafiltration UPLC-TripleTOF-MS/MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro α-Glucosidase and α-Amylase Inhibition, Cytotoxicity and Free Radical Scavenging Profiling of the 6-Halogeno and Mixed 6,8-Dihalogenated 2-Aryl-4-methyl-1,2-dihydroquinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. α‐Glucosidase inhibition assay [bio-protocol.org]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. longdom.org [longdom.org]
Acarbose versus validamycin: a comparative study of their biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biosynthetic pathways of two crucial microbial metabolites: acarbose, an anti-diabetic drug, and validamycin, an antifungal agent. Both compounds share a common C7N aminocyclitol core, yet their biosynthetic routes diverge significantly, offering a fascinating case study in microbial metabolic engineering. This document outlines their respective biosynthetic gene clusters, enzymatic steps, and regulatory nuances, supported by quantitative data and detailed experimental protocols.
Overview of Biosynthetic Pathways
Acarbose and validamycin biosynthesis both originate from a primary metabolite, sedoheptulose 7-phosphate.[1] The initial step in both pathways is the cyclization of this precursor to form 2-epi-5-epi-valiolone, catalyzed by homologous enzymes, AcbC in acarbose-producing organisms and ValA in validamycin producers.[1][2] Despite this common starting point, the subsequent enzymatic modifications and assembly of the final structures are markedly different.[1]
The biosynthesis of acarbose, a pseudo-tetrasaccharide, involves the formation of two key intermediates: GDP-valienol and a modified trisaccharide.[3][4] These are ultimately joined by a pseudoglycosyltransferase, AcbS, which forms a non-glycosidic C-N bond.[3][5] In contrast, the biosynthesis of validamycin A, a pseudotrisaccharide, proceeds through a series of discrete ketocyclitol intermediates, including 5-epi-valiolone, valienone, and validone.[1][6]
Biosynthetic Gene Clusters
The genes responsible for the biosynthesis of acarbose and validamycin are organized into distinct gene clusters, designated acb and val, respectively.
Table 1: Comparison of Acarbose and Validamycin Biosynthetic Gene Clusters
| Feature | Acarbose (acb cluster) | Validamycin (val cluster) | Reference |
| Producing Organism | Actinoplanes sp. SE50/110 | Streptomyces hygroscopicus subsp. jinggangensis 5008 | [7],[2] |
| Cluster Size | ~32.2 kb | ~45 kb | [8],[9] |
| Number of Genes | 22 ORFs (16 directly in biosynthesis) | 16 structural genes, 2 regulatory genes, and others | [7],[9] |
| Key Homologous Genes | acbC (2-epi-5-epi-valiolone synthase) | valA (2-epi-5-epi-valiolone synthase) | [2] |
| acbM (cyclitol kinase) | valC (C7-cyclitol kinase) | [9] |
Key Biosynthetic Steps and Enzymes
The following tables summarize the key enzymatic reactions in the biosynthesis of acarbose and validamycin.
Table 2: Key Enzymes and Intermediates in Acarbose Biosynthesis
| Enzyme | Gene | Reaction | Reference |
| 2-epi-5-epi-valiolone synthase | acbC | Sedoheptulose 7-phosphate → 2-epi-5-epi-valiolone | [7] |
| Cyclitol modifying enzymes | acbM, O, L, N, U, J, R | 2-epi-5-epi-valiolone → GDP-valienol | [7] |
| Glycosyltransferase | acbI | dTDP-4-amino-4,6-dideoxy-D-glucose + Maltose → Modified trisaccharide | [3][4] |
| Pseudoglycosyltransferase | acbS | GDP-valienol + Modified trisaccharide → Acarbose | [3][5] |
Table 3: Key Enzymes and Intermediates in Validamycin A Biosynthesis
| Enzyme | Gene | Reaction | Reference |
| 2-epi-5-epi-valiolone synthase | valA | Sedoheptulose 7-phosphate → 2-epi-5-epi-valiolone | [2][10] |
| Putative adenyltransferase | valB | Involved in the modification of the cyclitol ring | [9] |
| C7-cyclitol kinase | valC | Phosphorylation of cyclitol intermediates | [9] |
| Glycosyltransferase | valG | Attachment of glucose to validoxylamine A | [9][10] |
| Aminotransferase | valM | Catalyzes amination reactions | [10] |
Biosynthetic Pathway Diagrams
Caption: Simplified biosynthetic pathway of acarbose.
Caption: Simplified biosynthetic pathway of validamycin A.
Experimental Protocols
This section provides generalized methodologies for key experiments frequently used in the study of acarbose and validamycin biosynthesis.
Heterologous Expression of Biosynthetic Gene Clusters
This protocol is essential for confirming the function of a gene cluster and for producing the target compound in a more genetically tractable host, such as Streptomyces lividans.[10]
Workflow for Heterologous Expression
Caption: Workflow for heterologous expression.
Protocol:
-
Cloning: The entire acb or val gene cluster is cloned into a suitable expression vector that can replicate in both E. coli and Streptomyces.
-
Transformation: The resulting construct is introduced into E. coli for plasmid amplification and verification.
-
Conjugation: The verified plasmid is transferred from E. coli to a suitable Streptomyces host strain, such as S. lividans, via conjugation.
-
Fermentation: Exconjugants are cultured under appropriate fermentation conditions to induce the expression of the biosynthetic genes.
-
Analysis: The culture broth and mycelium are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of acarbose or validamycin.
Gene Inactivation using CRISPR-Cas9
CRISPR-Cas9-mediated gene editing is a powerful tool for functional genomics in Streptomyces, allowing for the targeted deletion of specific genes within the biosynthetic cluster to elucidate their function.[10]
Workflow for CRISPR-Cas9 Gene Deletion
Caption: Workflow for CRISPR-Cas9 gene deletion.
Protocol:
-
Design: A specific single-guide RNA (sgRNA) targeting the gene of interest is designed. Upstream and downstream homology arms (typically 1-2 kb) flanking the target gene are amplified by PCR.
-
Plasmid Construction: The sgRNA expression cassette and the homology arms are cloned into a suitable Streptomyces CRISPR-Cas9 vector.
-
Transformation: The editing plasmid is introduced into the acarbose or validamycin-producing strain.
-
Selection and Screening: Transformants are selected, and the expression of the Cas9 nuclease is induced. Colonies are then screened by PCR using primers flanking the target region to identify mutants with the desired gene deletion.
-
Phenotypic Analysis: The mutant strain is fermented, and the metabolic profile is compared to the wild-type to determine the effect of the gene deletion on the biosynthesis of the target compound.
Quantitative Production Data
Enhancing the production titers of acarbose and validamycin is a key goal for industrial applications. The following table provides examples of reported production yields.
Table 4: Production Titers of Acarbose and Validamycin A
| Compound | Strain | Fermentation Strategy | Titer | Reference |
| Acarbose | Actinoplanes sp. SIPI12-34 (engineered) | Fed-batch fermentation | 8.04 g/L | [11] |
| Validamycin A | Streptomyces hygroscopicus 5008 (engineered) | Shake flask fermentation | ~34% increase over wild-type | [12] |
Conclusion
The biosynthesis of acarbose and validamycin provides a compelling example of divergent evolution from a common metabolic precursor. While both pathways commence with the formation of 2-epi-5-epi-valiolone from sedoheptulose 7-phosphate, the subsequent enzymatic transformations and assembly strategies are distinct. A thorough understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is paramount for the rational metabolic engineering of producer strains to enhance the yields of these valuable pharmaceuticals. The provided data and protocols serve as a foundational resource for researchers aiming to explore and manipulate these intricate biosynthetic machineries.
References
- 1. The biosynthesis of acarbose and validamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Cluster Responsible for Validamycin Biosynthesis in Streptomyces hygroscopicus subsp. jinggangensis 5008 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Complete biosynthetic pathway to the antidiabetic drug acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. Biosynthesis of the validamycins: identification of intermediates in the biosynthesis of validamycin A by Streptomyces hygroscopicus var. limoneus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The 4-α-Glucanotransferase AcbQ Is Involved in Acarbose Modification in Actinoplanes sp. SE50/110 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional Analysis of the Validamycin Biosynthetic Gene Cluster and Engineered Production of Validoxylamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Enhancement of acarbose production by genetic engineering and fed-batch fermentation strategy in Actinoplanes sp. SIPI12-34 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced production of validamycin A in Streptomyces hygroscopicus 5008 by engineering validamycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Acarbose IC50 Values: A Comparative Analysis Across Diverse Assay Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of acarbose across various enzymatic assay platforms. Acarbose, a potent alpha-glucosidase inhibitor, is a widely used therapeutic agent for managing type 2 diabetes.[1][2] Its primary mechanism involves the competitive and reversible inhibition of intestinal alpha-glucosidase and pancreatic alpha-amylase, enzymes crucial for the breakdown of complex carbohydrates into absorbable monosaccharides.[3][4][5] This inhibition delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[1][3][4] This guide aims to provide researchers with a clear understanding of the variability in acarbose IC50 values reported in the literature, supported by detailed experimental protocols and visual representations of the underlying mechanisms and workflows.
While the topic specifies "acarbose sulfate," the available scientific literature predominantly focuses on "acarbose." This guide will proceed with the analysis of acarbose, the well-documented and commercially available form of the drug.
Comparative IC50 Values of Acarbose
The inhibitory potency of acarbose varies depending on the target enzyme, its origin (e.g., human, rat, porcine), and the specific assay conditions. The following table summarizes the IC50 values of acarbose against key carbohydrate-hydrolyzing enzymes from different studies.
| Target Enzyme | Enzyme Source | Substrate | IC50 Value | Reference |
| α-Glucosidase | Saccharomyces cerevisiae | p-Nitrophenyl-α-D-glucopyranoside | 5.8 µg/mL | [6] |
| α-Glucosidase | Not specified | Not specified | 0.28 ± 0.019 mg/mL | [7] |
| α-Glucosidase | Not specified | Not specified | 5.13 mg/mL | [8] |
| Sucrase | Human (Caco-2/TC7 cells) | Sucrose | 2.5 ± 0.5 µM | [9][10][11][12] |
| Sucrase | Rat intestinal extract | Sucrose | 12.3 ± 0.6 µM | [9][10][11][12] |
| α-Amylase | Porcine Pancreas | Starch | 0.258 ± 0.017 mg/mL | [13] |
| α-Amylase | Porcine Pancreas | Starch | 52.2 µg/mL | [14] |
| α-Amylase | Not specified | Not specified | 5.03 mg/mL | [8] |
Experimental Protocols
Accurate and reproducible determination of IC50 values is contingent on well-defined experimental protocols. Below are detailed methodologies for common assays used to evaluate acarbose activity.
Alpha-Glucosidase Inhibition Assay
This assay is widely used to screen for inhibitors of α-glucosidase.
Principle: The assay measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The yellow-colored p-nitrophenol can be quantified spectrophotometrically at 405-410 nm.[15][16] The inhibitory activity of a compound is determined by the reduction in p-nitrophenol formation in its presence.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (as a positive control)
-
Phosphate buffer (pH 6.8-7.0)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the test compound (or acarbose) at various concentrations.
-
Add the α-glucosidase solution to each well containing the test compound and incubate for a specified period (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).[16][17]
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.[16]
-
Incubate the plate for a defined time (e.g., 20-60 minutes) at 37°C.[16][17]
-
Stop the reaction by adding a sodium carbonate solution.[16]
-
Measure the absorbance of each well at 405-410 nm using a microplate reader.[16][17]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Alpha-Amylase Inhibition Assay
This assay is employed to identify inhibitors of α-amylase, a key enzyme in starch digestion.
Principle: The assay quantifies the amount of reducing sugar (e.g., maltose) produced from the enzymatic breakdown of starch. The dinitrosalicylic acid (DNS) method is commonly used, where DNS reacts with reducing sugars in an alkaline solution to produce a colored product that can be measured spectrophotometrically at 540 nm.[18][19] A decrease in the amount of reducing sugar formed indicates α-amylase inhibition.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1%)
-
Acarbose (as a positive control)
-
Phosphate buffer (pH 6.9)
-
Dinitrosalicylic acid (DNS) reagent
-
96-well microplate or test tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a solution of α-amylase in phosphate buffer.
-
In a series of tubes or a 96-well plate, add the test compound (or acarbose) at different concentrations.
-
Add the α-amylase solution to each tube/well and pre-incubate for a specific time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).[18][19]
-
Add the starch solution to initiate the enzymatic reaction and incubate for a defined period (e.g., 20-30 minutes) at 37°C.[18][19]
-
Terminate the reaction by adding the DNS reagent.[19]
-
Heat the mixture in a boiling water bath for a few minutes (e.g., 5-15 minutes) to facilitate color development.[19]
-
After cooling to room temperature, measure the absorbance at 540 nm.[19]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Acarbose Action
Caption: General Workflow for IC50 Determination
References
- 1. What is the mechanism of Acarbose? [synapse.patsnap.com]
- 2. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acarbose - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] In vitro Studies on α-Amylase and α-Glucosidase Inhibitory Activity of Some Bioactive Extracts | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of Human and Rat Sucrase and Maltase Activities To Assess Antiglycemic Potential: Optimization of the Assay Using Acarbose and Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. In vitro and in vivo α-amylase and α-glucosidase inhibiting activities of the protein extracts from two varieties of bitter gourd (Momordica charantia L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro α-glucosidase inhibitory assay [protocols.io]
- 17. abcam.cn [abcam.cn]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking New Natural Product Inhibitors Against Acarbose: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safer therapeutic agents for managing type 2 diabetes has led to a significant focus on natural products as a source of α-glucosidase inhibitors. These inhibitors play a crucial role in controlling postprandial hyperglycemia by delaying carbohydrate digestion. Acarbose, a well-established synthetic α-glucosidase inhibitor, serves as a critical benchmark for evaluating the potency of new drug candidates. This guide provides a comprehensive comparison of new natural product inhibitors against acarbose, supported by experimental data and detailed methodologies.
Comparative Analysis of Inhibitory Potency
The inhibitory efficacy of a compound against α-glucosidase is typically quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. A wide array of natural products, including flavonoids, alkaloids, and terpenoids, have demonstrated significant α-glucosidase inhibitory activity, in some cases surpassing that of acarbose.
| Compound Class | Compound Name | Source Organism | IC50 (µM) | Acarbose IC50 (µM) in same study |
| Flavonoid | Quercetin | Bauhinia pulla | 5.41 µg/mL | 124.11 µg/mL |
| 8-bromoquercetin | Bouea macrophylla | 9.2 | 332.4 | |
| Luteolin-7-O-glucoside | Pepper leaves | 15 | - | |
| Quercetagetin | - | Approaching acarbose | 1.65 (sucrase), 13.9 (maltase) | |
| Alkaloid | Nojirimycin | Streptomyces | Potent inhibitor | - |
| Terpenoid | 7-methoxyrosmanol | Salvia aurita | 4.02 µg/mL | - |
| Rosmanol | Salvia aurita | 15.96 µg/mL | - | |
| Phenolic Acid | Ellagic acid | - | 87.3 | 1400 |
| 3-O-methylellagic acid | - | 65.1 | 1400 | |
| Other | Calodenin A | Knema globularia | 0.4 | 93.6 |
| 2-(3′,4′-dihydroxyphenyl)-2,3-dihydro-4,6-dihydroxy-2-(methoxy)-3-benzofuranone | Hylotelephium erythrostictum | 1.8 | 822.9 |
Note: IC50 values can vary between studies due to differences in enzyme source, substrate concentration, and assay conditions. Direct comparison is most accurate when data is from the same study.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of enzyme inhibitors. Below are detailed methodologies for key in vitro and in vivo experiments.
In Vitro α-Glucosidase Inhibition Assay
This assay is the primary method for determining the IC50 value of a potential inhibitor.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (or other sources)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (natural product inhibitor)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3) to stop the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of various concentrations of the test compound or acarbose.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM).
-
Incubate the plate at 37°C for a further 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
In Vivo Evaluation in a Murine Model
In vivo studies are essential to validate the in vitro findings and assess the physiological effects of the inhibitor.
Animal Model:
-
Male C57BL/KsJ-db/db mice (a model for type 2 diabetes) or normal healthy mice can be used.
Procedure (Oral Sucrose or Maltose Tolerance Test):
-
Fast the mice overnight (12-16 hours) with free access to water.
-
Administer the test compound or acarbose orally at a predetermined dose. A control group receives the vehicle only.
-
After 30 minutes, administer an oral sucrose or maltose load (e.g., 2 g/kg body weight).
-
Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after the carbohydrate load.
-
Measure the blood glucose levels using a glucometer.
-
The efficacy of the inhibitor is determined by its ability to reduce the postprandial blood glucose peak compared to the control group.
Visualizing the Benchmarking Process and Mechanism
Diagrams are provided to illustrate the experimental workflow and the underlying mechanism of α-glucosidase inhibition.
References
Acarbose Sulfate: A Comparative Guide to its Statistical Validation as a Reference Compound
For researchers and drug development professionals, the selection of a suitable reference standard is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of acarbose sulfate as a reference compound, supported by experimental data and detailed methodologies. We will also explore potential alternatives and present a statistical validation framework.
This compound: Physicochemical Properties and Role as a Reference Standard
Acarbose is a complex oligosaccharide that acts as an alpha-glucosidase inhibitor, used in the management of type 2 diabetes mellitus. As a reference standard, acarbose, often in its sulfate salt form for improved stability, is crucial for the accurate quantification of the active pharmaceutical ingredient (API) in dosage forms and for monitoring impurities.
A suitable reference standard should be highly purified, well-characterized, and stable under defined storage conditions. The validation of a reference standard involves rigorous testing to establish its identity, purity, and potency.
Comparative Analysis of Analytical Method Validation
To objectively assess the suitability of this compound as a reference standard, we will compare its analytical method validation parameters with those of other alpha-glucosidase inhibitors, namely voglibose and miglitol, which could serve as alternative reference compounds. The data presented below is a collation from various independent studies.
Data Summary of Analytical Method Validation
| Parameter | Acarbose | Voglibose | Miglitol |
| Analytical Method | HPLC-UV | HPLC-RI, HPLC-UV | RP-HPLC-UV |
| Linearity (Correlation Coefficient, r²) | 0.9995[1] | >0.999 | 0.9986[2] |
| Intra-day Precision (%RSD) | 0.14 - 2.21%[1] | < 2% | 0.1978%[2] |
| Inter-day Precision (%RSD) | < 2% | < 2% | 0.1783%[2] |
| Accuracy (% Recovery) | 98.6 - 101.2% | 98 - 102%[3] | 99.85%[2] |
| Limit of Detection (LOD) | 0.17 µg/mL[4] | 2.91 µg/mL[5] | 5.8 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.50 µg/mL[4] | 9.70 µg/mL[5] | 18.7 ng/mL[2] |
| Stability Indicating Method Developed | Yes[1][3] | Yes[4] | Yes[2] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution. The performance of each compound can vary depending on the specific analytical method and conditions.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Stability-Indicating HPLC Method for Acarbose
-
Objective: To develop and validate a stability-indicating HPLC method for the determination of acarbose in pharmaceutical dosage forms.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Forced Degradation Studies: Acarbose was subjected to stress conditions including acid, base, and oxidative degradation to demonstrate the specificity of the method in the presence of degradation products.[1][3]
RP-HPLC Method for Voglibose
-
Objective: To develop and validate a simple, rapid, and precise RP-HPLC method for the estimation of voglibose in bulk and pharmaceutical formulations.
-
Instrumentation: HPLC with a Refractive Index (RI) detector.
-
Chromatographic Conditions:
-
Validation: The method was validated for linearity, precision, accuracy, and robustness as per ICH guidelines.[5]
Stability-Indicating RP-HPLC Method for Miglitol
-
Objective: To develop and validate a stability-indicating RP-HPLC method for the estimation of miglitol in bulk and tablet dosage forms.
-
Instrumentation: HPLC with a UV/Vis detector.
-
Chromatographic Conditions:
-
Forced Degradation Studies: Miglitol was exposed to acid, base, oxidative, thermal, and photolytic stress conditions to assess the stability-indicating capability of the method.[2]
Visualizing the Validation Workflow
The following diagrams illustrate the typical workflows and pathways involved in the statistical validation of a reference compound and the mechanism of action of alpha-glucosidase inhibitors.
Caption: Workflow for the validation of a reference standard.
Caption: Mechanism of action of Acarbose.
Conclusion
The statistical validation data for acarbose demonstrates its suitability as a reference standard for analytical purposes. The developed stability-indicating HPLC methods provide the necessary accuracy, precision, and specificity for its intended use. While direct comparative studies with other alpha-glucosidase inhibitors as analytical reference standards are limited, the available data for voglibose and miglitol also show robust validation parameters.
The choice of a reference standard will ultimately depend on the specific analytical needs, regulatory requirements, and the availability of well-characterized materials. This guide provides the foundational data and methodologies to support an informed decision in the selection and validation of a reference compound for the analysis of alpha-glucosidase inhibitors.
References
Acarbose: A Comparative Guide to its Inhibitory Profile Against Glycoside Hydrolase Families
For Researchers, Scientists, and Drug Development Professionals
Acarbose, a complex oligosaccharide of microbial origin, is a well-established therapeutic agent for the management of type 2 diabetes mellitus. Its clinical efficacy stems from its ability to competitively and reversibly inhibit specific glycoside hydrolase (GH) enzymes within the gastrointestinal tract, thereby delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1][2] This guide provides a detailed comparison of acarbose's inhibitory profile against various glycoside hydrolase families, supported by experimental data and detailed methodologies.
Quantitative Inhibitory Profile of Acarbose
Acarbose primarily targets α-glucosidases and α-amylases.[3] The inhibitory potency of acarbose, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), varies depending on the specific enzyme and its source. The following table summarizes the inhibitory activity of acarbose against key glycoside hydrolase families.
| Glycoside Hydrolase Family | Enzyme | Source | Inhibition Constant (Ki) | IC50 | Citation(s) |
| GH13 | α-Amylase | Human Salivary | 1.27 µM | - | [4][5] |
| α-Amylase | Porcine Pancreatic | 0.80 µM | 83.33 µg/mL | [4][5][6] | |
| α-Amylase | Aspergillus oryzae | 270 µM | - | [4][5] | |
| α-Amylase | Bacillus amyloliquefaciens | 13 µM | - | [4][5] | |
| Cyclomaltodextrin Glucanosyltransferase | - | - | - | [7] | |
| GH31 | α-Glucosidase (unspecified) | Baker's Yeast | - | 11 nM | |
| Glucoamylase | Intestinal | Potent Inhibition | - | [8][9] | |
| Sucrase | Intestinal | Moderate Inhibition | - | [8][9] | |
| Maltase | Intestinal | Weaker Inhibition | - | [8][9] | |
| Isomaltase | Intestinal | Weakest Inhibition | - | [8][9] | |
| GH97 | α-Glucosidase | Bacteroides thetaiotaomicron | 69 nM (for a SusB homolog) | - | [10] |
Note: The inhibitory potency of acarbose against intestinal α-glucosidases follows a general trend of glucoamylase > sucrase > maltase > isomaltase.[8] The variability in IC50 values reported in the literature can be attributed to different experimental conditions such as enzyme and substrate concentrations, incubation times, and temperatures.[11]
Mechanism of Action
Acarbose's structure, a pseudo-tetrasaccharide, mimics the natural oligosaccharide substrates of α-glucosidases and α-amylases. This structural similarity allows it to bind with high affinity to the active sites of these enzymes, acting as a competitive inhibitor.[4] By blocking the enzymatic hydrolysis of complex carbohydrates into absorbable monosaccharides, acarbose effectively slows down glucose absorption from the small intestine.[2][12]
Experimental Protocols
The following are detailed methodologies for determining the inhibitory activity of acarbose against α-glucosidase and α-amylase.
α-Glucosidase Inhibition Assay
This protocol is adapted from various sources and provides a general framework for assessing α-glucosidase inhibition.[13][14][15]
Materials:
-
α-Glucosidase (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Acarbose (as the inhibitor)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.2 M) for stopping the reaction
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare a series of dilutions of acarbose in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
In each well, add a specific volume of phosphate buffer.
-
Add a defined volume of the acarbose solution (or buffer for the control).
-
Add a specific volume of the α-glucosidase solution to each well and pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a set time (e.g., 5-15 minutes).
-
Initiate the reaction by adding a defined volume of the pNPG solution to each well.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a volume of sodium carbonate solution.
-
-
Measurement and Calculation:
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
α-Amylase Inhibition Assay
This protocol is a generalized procedure based on common methodologies for assessing α-amylase inhibition.[6][16][17]
Materials:
-
α-Amylase (e.g., from porcine pancreas)
-
Starch solution (e.g., 1% w/v) as the substrate
-
Acarbose (as the inhibitor)
-
Tris-HCl buffer (e.g., 0.5 M, pH 6.9) containing calcium chloride (e.g., 0.01 M)
-
Dinitrosalicylic acid (DNS) reagent for colorimetric detection of reducing sugars
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of α-amylase in Tris-HCl buffer.
-
Prepare a starch solution by dissolving starch in the buffer.
-
Prepare a series of dilutions of acarbose in the buffer.
-
-
Assay Procedure:
-
In test tubes, pre-incubate a specific volume of the acarbose solution (or buffer for the control) with a defined volume of the α-amylase solution at a controlled temperature (e.g., 37°C) for a set time (e.g., 10 minutes).
-
Add a specific volume of the starch solution to each tube to start the reaction.
-
-
Incubation and Termination:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10 minutes).
-
Stop the reaction by adding a volume of the DNS reagent.
-
-
Color Development and Measurement:
-
Boil the mixture for a set time (e.g., 5 minutes) to allow for color development.
-
After cooling to room temperature, dilute the reaction mixture with distilled water.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining the inhibitory profile of acarbose.
Caption: General workflow for determining the inhibitory profile of acarbose.
Caption: Acarbose's mechanism of action in carbohydrate digestion.
References
- 1. Acarbose: an alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Acarbose glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of the inhibition of four alpha amylases by acarbose and its 4IV-alpha-maltohexaosyl and 4IV-alpha-maltododecaosyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro study on α-amylase inhibitory activity of an Indian medicinal plant, Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative study of the inhibition of alpha-glucosidase, alpha-amylase, and cyclomaltodextrin glucanosyltransferase by acarbose, isoacarbose, and acarviosine-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.3. α-Glucosidase Enzymatic Assay [bio-protocol.org]
- 14. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro α-glucosidase inhibitory assay [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Acarbose sulfate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Acarbose sulfate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.[1][2][3][4]
| PPE Category | Item | Specifications and Recommendations |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] |
| Skin Protection | Gloves | Chemical-resistant, impervious gloves must be worn.[3] Nitrile, butyl, or polychloroprene gloves are suitable.[1] Inspect gloves for wear and degradation before use.[1] Double gloving is recommended.[1] |
| Protective Clothing | Wear a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5] | |
| Shoe Covers | Protective shoe covers should be worn.[1] | |
| Respiratory Protection | Dust Respirator | A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended, especially where dust may be generated.[3] This should be used as a backup to local exhaust ventilation.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][3]
2. Preparation and Handling:
-
All handling of this compound powder should be conducted in a designated area, preferably within a laboratory fume hood or other form of local exhaust ventilation to minimize dust generation.[3]
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1]
3. Spill Management:
-
Minor Spills:
-
Immediately clean up any spills, avoiding dust generation.[1]
-
Use dry clean-up procedures such as vacuuming with a HEPA-filtered vacuum or gently sweeping.[1]
-
Dampen the spilled material with water to prevent dusting before sweeping.[1]
-
Place the collected material into a suitable, labeled container for disposal.[1][2]
-
-
Major Spills:
Disposal Plan: Step-by-Step Procedures
All waste must be handled in accordance with local, state, and federal regulations.[1]
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.
2. Disposal Method:
-
It is not appropriate to dispose of this compound by flushing it down the toilet or discarding it in the regular trash.[7]
-
Expired or waste pharmaceuticals should ideally be returned to the manufacturer for proper disposal.[7]
-
Alternatively, the waste should be securely packaged and transported by a licensed medical waste contractor.[7]
-
For household quantities, mix the medication with an unpalatable substance like dirt or used coffee grounds, place it in a sealed plastic bag, and then dispose of it in the household trash.[8]
3. Container Disposal:
-
Empty containers may contain residual dust and should be handled with care.[1]
-
Do not cut, drill, grind, or weld empty containers as residual dust may pose an explosion hazard.[1]
-
Scratch out all personal information on prescription labels before disposing of the container.[8]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. carlroth.com [carlroth.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. echemi.com [echemi.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Acarbose | C25H43NO18 | CID 9811704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. advanceddiabetessupply.com [advanceddiabetessupply.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
